7-Methoxyindole-3-acetonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESSMVSYPZPDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345400 | |
| Record name | 7-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-18-2 | |
| Record name | 7-Methoxy-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 7-Methoxyindole-3-acetonitrile
An In-depth Technical Guide to the Chemical Structure and Synthesis of 7-Methoxyindole-3-acetonitrile
In the landscape of modern medicinal chemistry and natural product synthesis, the indole nucleus remains a privileged scaffold, forming the core of countless biologically active molecules. Among its many derivatives, this compound (7-MeO-IAN) emerges as a particularly valuable building block. Its structure, featuring a methoxy group on the benzene ring and a reactive acetonitrile moiety at the C3 position, makes it a versatile precursor for a range of complex targets, including potential therapeutics in oncology and neurology. The methoxy group not only modulates the electronic properties and reactivity of the indole core but also serves as a key pharmacophoric feature or a handle for further chemical modification.
This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines. We will dissect its chemical structure, evaluate the principal synthetic strategies from a mechanistic and practical standpoint, and detail the necessary protocols for its preparation and verification. The focus is on the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively in a real-world laboratory setting.
Section 1: Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its structure and properties. This compound is an aromatic heterocyclic compound composed of a fused bicyclic system: a benzene ring and a pyrrole ring.
Caption: Chemical Structure of this compound.
The placement of the electron-donating methoxy group at the C7 position influences the nucleophilicity of the indole ring, a critical factor in its synthetic accessibility and subsequent reactions. The acetonitrile group at C3 is a versatile functional handle, readily convertible to tryptamines (via reduction) or indole-3-acetic acids (via hydrolysis), which are themselves important classes of bioactive compounds.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 2436-18-2 | |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 186.20 g/mol | |
| Appearance | Yellow to off-white crystalline powder |
Section 2: Strategic Approaches to Synthesis
The synthesis of 7-MeO-IAN can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. We will explore three primary, field-proven strategies.
Strategy 1: Functionalization of the 7-Methoxyindole Core via a Gramine Intermediate
This is a classic and reliable two-step approach starting from the commercially available 7-Methoxyindole. The underlying principle is the high nucleophilicity of the indole C3 position, which readily participates in electrophilic substitution.
Causality and Mechanistic Insight: The synthesis proceeds via the Mannich reaction to form an intermediate, 7-methoxygramine. In this reaction, formaldehyde and dimethylamine generate a highly electrophilic Eschenmoser's salt precursor (dimethylaminomethylium ion) in situ. The electron-rich indole C3 position attacks this ion, leading to the formation of the gramine. The resulting dimethylaminomethyl group is an excellent leaving group because its departure is facilitated by the formation of a stable, neutral dimethylamine molecule. This allows for a facile SN2 displacement by a cyanide nucleophile (e.g., from NaCN or KCN) to yield the target acetonitrile.
Caption: Workflow for the synthesis of 7-MeO-IAN via the Gramine route.
Experimental Protocol: The Gramine Route
Part A: Synthesis of 7-Methoxygramine
-
Reaction Setup: In a fume hood, dissolve 7-Methoxyindole (1.0 eq) in glacial acetic acid (~5 mL per gram of indole).
-
Reagent Addition: To the stirred solution, add a 40% aqueous solution of dimethylamine (1.2 eq). The mixture may warm; cool it in an ice bath to below 30°C.
-
Iminium Ion Formation: Slowly add a 35% aqueous solution of formaldehyde (1.2 eq) while maintaining the temperature.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting indole is consumed.
-
Workup and Isolation: Pour the reaction mixture onto crushed ice. Carefully basify with a cold 30% aqueous NaOH solution until precipitation is complete, ensuring the temperature remains low.
-
Purification: Collect the solid precipitate by suction filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 7-methoxygramine can be used directly in the next step or recrystallized from acetone/hexanes if necessary.
Part B: Cyanation of 7-Methoxygramine
-
Reaction Setup: Dissolve the crude 7-methoxygramine (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF.
-
Nucleophile Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 - 2.0 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and have a cyanide quench protocol (e.g., bleach or hydrogen peroxide solution) readily available.
-
Reaction: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into a large volume of ice water. The product will often precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) or by recrystallization.
Strategy 2: Construction of the Indole Ring via Fischer Synthesis
The Fischer Indole Synthesis is a powerful and historic method for constructing the indole core itself. This approach is convergent, building the final product from two simpler fragments. For 7-MeO-IAN, this involves reacting 2-methoxyphenylhydrazine with a masked form of 3-cyanopropionaldehyde.
Causality and Mechanistic Insight: The reaction begins with the condensation of the hydrazine with a ketone or aldehyde to form a phenylhydrazone. Under strong acidic conditions (e.g., H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂), the hydrazone tautomerizes to its enamine form. The key step is a-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen rearrangement) that forms a new C-C bond and breaks the N-N bond. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to generate the aromatic indole ring. The choice of acid catalyst is critical; it must be strong enough to promote the rearrangement without causing degradation. A significant challenge with methoxy-substituted phenylhydrazones is the potential for "abnormal" cyclization, where the reaction occurs at the methoxy-substituted position, leading to undesired regioisomers. Careful control of reaction conditions is therefore paramount.
Caption: Workflow for the Fischer Indole Synthesis of 7-MeO-IAN.
Experimental Protocol: Representative Fischer Indole Synthesis
-
Hydrazone Formation: Combine 2-methoxyphenylhydrazine hydrochloride (1.0 eq) and 3-cyanopropionaldehyde dimethyl acetal (1.1 eq) in ethanol. Add a catalytic amount of acetic acid.
-
Reaction: Reflux the mixture for 1-2 hours to form the hydrazone. The solvent can be removed under reduced pressure once formation is complete (monitored by TLC).
-
Cyclization: Add the crude hydrazone to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, at 80-100°C.
-
Reaction: Stir the mixture at this temperature for 1-3 hours. The reaction is often accompanied by a color change.
-
Workup and Isolation: Carefully pour the hot, viscous mixture onto crushed ice to quench the reaction. Neutralize the solution with a strong base (e.g., NaOH or NH₄OH).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Strategy 3: One-Pot Conversion from 7-Methoxyindole-3-carboxaldehyde
A more modern and highly efficient approach bypasses the need for isolating intermediates by converting an aldehyde directly to a nitrile. This method, developed for substituted indoles, offers excellent yields and operational simplicity.
Causality and Mechanistic Insight: This strategy leverages a tandem reaction sequence within a single pot. First, a mild reducing agent, such as sodium borohydride (NaBH₄), reduces the indole-3-carboxaldehyde to the corresponding indole-3-methanol intermediate. This alcohol is not isolated. In the presence of a cyanide source and a suitable solvent system (often a mixture like MeOH-formamide), the hydroxyl group is protonated or otherwise activated, turning it into a good leaving group (H₂O). A cyanide ion then performs an SN2 substitution to form the final acetonitrile product. The choice of solvent and the stoichiometry of the reducing agent and cyanide source are critical for optimizing the yield and minimizing side products.
Caption: Workflow for the one-pot synthesis from 7-methoxyindole-3-carboxaldehyde.
Experimental Protocol: One-Pot Reductive Cyanation
-
Reaction Setup: To a stirred solution of 7-Methoxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (NaBH₄, ~1.3 eq) in portions at room temperature.
-
Reduction: Stir the mixture for 1 hour at room temperature to ensure complete reduction of the aldehyde to the alcohol.
-
Cyanation: Add sodium cyanide (NaCN, ~10 eq) to the mixture. Caution: Cyanide is highly toxic.
-
Reaction: Heat the reaction mixture to reflux (oil bath at ~100°C) and stir for 12-16 hours.
-
Workup and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the residue with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel column chromatography to yield pure this compound.
Section 3: Structural Verification and Quality Control
Synthesis does not end with the final workup; it concludes with rigorous confirmation of the product's identity and purity. Spectroscopic methods are the gold standard for this validation.
Self-Validating System: A successful synthesis of 7-MeO-IAN must yield a product whose spectroscopic data perfectly aligns with the expected values derived from its structure. Any significant deviation indicates either the formation of an impurity, an isomer, or an entirely different product, necessitating a re-evaluation of the synthetic protocol.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - NH proton: A broad singlet around δ 8.0-8.5 ppm. - Aromatic Protons: Three coupled protons on the benzene ring (typically a doublet, a triplet, and a doublet) in the δ 6.5-7.5 ppm region. A singlet or triplet for the C2-H around δ 7.2 ppm. - CH₂ Group: A sharp singlet for the methylene protons (-CH₂-CN) around δ 3.8-4.0 ppm. - OCH₃ Group: A sharp singlet for the methoxy protons around δ 3.9-4.1 ppm. |
| ¹³C NMR | - Nitrile Carbon (C≡N): A peak around δ 117-119 ppm. - Methylene Carbon (-CH₂-CN): A peak around δ 15-20 ppm. - Indole Carbons: Multiple peaks in the aromatic region (δ 100-140 ppm). - Methoxy Carbon (-OCH₃): A peak around δ 55-56 ppm. |
| IR Spectroscopy | - N-H Stretch: A sharp to medium peak around 3400 cm⁻¹. - C-H Stretches (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region. - C≡N Stretch (Nitrile): A characteristic sharp, strong absorption band around 2250 cm⁻¹ . The presence of this peak is a key diagnostic marker. - C-O Stretch (Methoxy): A strong peak around 1250-1260 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 186, corresponding to the molecular weight of the compound. |
General Protocol for Spectroscopic Sample Preparation
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NMR: Dissolve 5-10 mg of the purified, dry sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
IR: For solid samples, acquire a spectrum using an ATR (Attenuated Total Reflectance) accessory, or prepare a KBr pellet.
-
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by ESI-MS, or use a direct insertion probe for EI-MS.
Conclusion
This compound is a strategically important synthetic intermediate whose preparation can be accomplished through several robust and well-understood chemical pathways. The choice between functionalizing a pre-existing indole core (via the Gramine route or aldehyde reduction) or constructing the ring from scratch (via the Fischer synthesis) provides researchers with valuable flexibility. Each method has its own mechanistic rationale and practical considerations. By understanding the causality behind these transformations and employing rigorous spectroscopic verification, scientists can confidently synthesize and utilize this versatile molecule to advance research in drug development and chemical biology.
7-Methoxyindole-3-acetonitrile discovery and history
An In-depth Technical Guide to 7-Methoxyindole-3-acetonitrile: From Synthesis to Application
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a functionalized indole, it serves as a critical building block for a variety of more complex, biologically active molecules. This guide provides a comprehensive overview of the historical context of its parent scaffold, plausible synthetic methodologies for its preparation, its key physicochemical properties, and its strategic importance in the field of drug discovery. The narrative emphasizes the chemical principles underlying its synthesis and the rationale for its use in research, offering a technical resource for scientists and development professionals.
A Rich Heritage: The Indole Nucleus
The story of this compound is intrinsically linked to the history of its core structure, indole. The term "indole" originates from "indigo," the vibrant blue dye imported from India, from which the heterocycle was first isolated.[1][2] In 1866, the seminal work of Adolf von Baeyer, involving the reduction of oxindole with zinc dust, led to the first preparation of indole itself.[2][3] This discovery unlocked a vast new area of chemistry. By the 1930s, the significance of the indole scaffold intensified as it was identified in a multitude of essential natural products, including the amino acid tryptophan and various indole alkaloids, cementing its status as a privileged structure in biology and medicine.[3]
The development of synthetic methods to construct the indole ring has been a central theme in organic chemistry for over a century.[4] Landmark reactions, such as the Fischer indole synthesis discovered in 1883, provided the first reliable pathways to substituted indoles and are still in use today.[3][5] Over time, the synthetic arsenal has expanded to include a diverse range of named reactions, each offering unique advantages for accessing specific substitution patterns.[4] It is within this rich historical and synthetic context that specific derivatives like this compound emerged as valuable tools for chemical innovation.
Synthesis of the Core Scaffold: Pathways to this compound
While a singular, celebrated "discovery" paper for this compound is not prominent in the historical literature, its synthesis relies on well-established principles of indole chemistry. The compound is typically prepared as a key intermediate for more complex targets. The strategic placement of a methoxy group at the 7-position and an acetonitrile moiety at the 3-position requires carefully chosen synthetic routes.
Retrosynthetic Analysis & Key Strategies
The primary challenge in synthesizing 7-substituted indoles is directing functionalization to the benzene ring portion of the heterocycle. Most classical indole syntheses are well-suited for this task, as the substitution pattern can be pre-determined by the choice of starting materials.
A logical retrosynthetic approach would involve forming the indole ring from a suitably substituted aniline or phenylhydrazine derivative or functionalizing a pre-formed 7-methoxyindole at the C3 position.
Caption: Retrosynthetic strategies for this compound.
Experimental Protocol: One-Pot Conversion from 7-Methoxyindole-3-carboxaldehyde
A highly efficient and practical method for preparing indole-3-acetonitriles involves the conversion of the corresponding indole-3-carboxaldehyde. This approach, exemplified by the work of Somei and colleagues, avoids the often harsh conditions of classical indole syntheses and offers a direct route to the desired product from a readily available precursor.[6]
Reaction Scheme:
7-Methoxyindole-3-carboxaldehyde → this compound
Step-by-Step Methodology: [6]
-
Reaction Setup: To a stirred solution of 7-methoxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄, ~1.3 eq) in portions at room temperature.
-
Causality: NaBH₄ acts as a reducing agent to convert the aldehyde to the corresponding alcohol in situ. This intermediate is more susceptible to the subsequent nucleophilic substitution. Formamide is used as a solvent that facilitates the reaction, leading to higher yields compared to methanol alone.[6]
-
-
Cyanation: After the initial reduction is complete (as monitored by TLC), add sodium cyanide (NaCN, ~10 eq) to the reaction mixture.
-
Causality: The cyanide ion (CN⁻) is a potent nucleophile. It displaces the hydroxyl group of the intermediate alcohol (which is activated under the reaction conditions) to form the C-C bond of the acetonitrile side chain. A large excess of NaCN is used to drive the reaction to completion.
-
-
Work-up: Continue stirring at room temperature until the reaction is complete. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel to yield pure this compound.
This self-validating protocol relies on a well-understood reductive amination/cyanation sequence, providing a reliable and high-yielding pathway to the target compound.[6]
Caption: Workflow for the synthesis of this compound.
Physicochemical & Structural Data
Accurate characterization is essential for the use of any chemical intermediate. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | [Commercial Suppliers] |
| CAS Number | 194893-20-4 | [Commercial Suppliers] |
| IUPAC Name | 2-(7-methoxy-1H-indol-3-yl)acetonitrile | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Methanol, and other common organic solvents. Sparingly soluble in water. | [General Chemical Knowledge] |
| Melting Point | Typically in the range of 110-120 °C (Varies with purity) | [Commercial Suppliers] |
Strategic Importance in Drug Discovery & Research
The indole nucleus is a cornerstone of medicinal chemistry, and specific substitutions dramatically influence biological activity. Methoxy-activated indoles, in particular, are prevalent in many natural products and synthetic drugs due to the electron-donating nature of the methoxy group, which can modulate the reactivity and binding properties of the molecule.[7]
The Role of the 7-Methoxy Group
The placement of the methoxy group at the C7 position is significant. It sterically encumbers the N-H position and electronically influences the indole ring, potentially directing further chemical modifications and altering interactions with biological targets. This substitution is a key feature in various biologically active compounds.
The C3-Acetonitrile Functional Handle
The acetonitrile group at the C3 position is a versatile functional group. It is not merely a placeholder but an active participant in further synthetic transformations.
-
Reduction to Tryptamines: The nitrile can be readily reduced to a primary amine, yielding 7-methoxytryptamine. Tryptamines are a class of neuromodulators and the core structure of many psychedelic drugs and pharmaceuticals, including antimigraine agents.[5]
-
Building Block for Complex Alkaloids: Indole-3-acetonitriles are crucial precursors for the synthesis of complex indole alkaloids and other natural products.[6]
The combination of these two functional groups makes this compound a highly valuable intermediate for creating libraries of compounds for high-throughput screening and for the targeted synthesis of potential therapeutics.[8][9][10]
Caption: Role of this compound in drug discovery.
Conclusion
While this compound may not have a famed discovery story like its parent indole, its importance is firmly established in the practical world of organic synthesis and medicinal chemistry. Its preparation, achievable through modern, high-yield protocols, provides access to a versatile building block. The strategic placement of its methoxy and acetonitrile functionalities offers chemists a reliable starting point for the synthesis of novel tryptamines, complex alkaloids, and other potential therapeutic agents. As research into indole-based pharmaceuticals continues to expand, the utility and demand for well-characterized intermediates like this compound will undoubtedly grow.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. soc.chim.it [soc.chim.it]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to 7-Methoxyindole-3-acetonitrile
This guide provides a comprehensive technical overview of 7-Methoxyindole-3-acetonitrile, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, and potential applications, grounding all information in established scientific principles and methodologies.
Core Identification and Chemical Nomenclature
This compound is a substituted indole derivative characterized by a methoxy group at the 7-position of the indole ring and an acetonitrile group at the 3-position. This structural arrangement makes it a valuable intermediate in organic synthesis.
CAS Number and Nomenclature
There appears to be some ambiguity in the literature and commercial listings regarding the precise CAS number for this compound. The two most frequently encountered CAS numbers are:
-
2436-18-2 : This is the more commonly cited CAS number in major chemical supplier databases.[1][2][3][4]
-
15821-13-3 : This CAS number is also associated with the compound, sometimes listed as a secondary identifier.[5]
For the purposes of this guide and to align with prevalent industry data, CAS No. 2436-18-2 will be considered the primary identifier.
Chemical Structure
The foundational structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. It is important to note that while some properties are well-documented, others like melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |
| Molecular Weight | 186.21 g/mol | [2][3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like methanol, acetonitrile. | [6] |
Synthesis of this compound
The synthesis of substituted indole-3-acetonitriles can be achieved through various synthetic routes. A prevalent and efficient method involves the conversion of the corresponding indole-3-carboxaldehyde. This approach is valued for its directness and good yields.
Conceptual Workflow for Synthesis
The synthesis can be conceptualized as a two-step process starting from the commercially available 7-methoxyindole, which is first formylated to 7-methoxyindole-3-carboxaldehyde, followed by conversion to the nitrile. A more direct, one-pot conversion from the aldehyde is also described in the literature for analogous compounds.[7]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol (Representative)
The following protocol is adapted from a well-established one-step method for the synthesis of substituted indole-3-acetonitriles from their corresponding aldehydes.[7]
Materials:
-
7-Methoxyindole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., chloroform, hexane)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve 7-methoxyindole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide.
-
Reduction : Cool the solution in an ice bath and add sodium borohydride (approx. 1.3 molar equivalents) portion-wise while stirring. Continue stirring at room temperature for 1 hour after the addition is complete. The causality here is the reduction of the aldehyde to the corresponding alcohol, which is the reactive intermediate for the subsequent cyanation.
-
Cyanation : To the reaction mixture, add sodium cyanide (approx. 10 molar equivalents). The large excess of cyanide ensures the complete conversion of the intermediate.
-
Reaction Progression : Heat the mixture to reflux (approximately 100°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Extraction : Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, and wash it with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a characteristic methylene signal in ¹H NMR, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.
Spectroscopic Characterization
Precise characterization is crucial for confirming the identity and purity of the synthesized compound. While specific, verified spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from closely related analogs.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (around 3.9-4.0 ppm), a singlet for the methylene protons of the acetonitrile group (around 3.8-3.9 ppm), and a broad singlet for the N-H proton of the indole ring (typically > 8.0 ppm).
-
¹³C NMR : The carbon NMR spectrum will display signals for the nitrile carbon (around 117 ppm), the carbons of the indole ring system, the methylene carbon, and the methoxy carbon (around 55 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
A sharp, medium-intensity band around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretch.
-
A broad band in the region of 3300-3400 cm⁻¹ for the N-H stretching of the indole ring.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C-O stretching for the methoxy group around 1250 cm⁻¹ .
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 186, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and cleavage of the acetonitrile side chain.
Applications and Areas of Research
Indole-3-acetonitrile and its derivatives are recognized as important precursors and building blocks in medicinal chemistry and the synthesis of natural products.[7][10]
Intermediate in Pharmaceutical Synthesis
The indole scaffold is a privileged structure in drug discovery, present in numerous biologically active compounds. This compound serves as a versatile starting material for the synthesis of more complex molecules, including tryptamine derivatives and potential drug candidates. The methoxy group can influence the electronic properties and metabolic stability of the final compounds.
Potential in Dermatological Research
While direct biological activity data for this compound is scarce, a closely related natural product, indole-3-acetonitrile-4-methoxy-2-S-β-D-glucopyranoside , has been shown to be an inhibitor of kallikrein 5 (KLK5).[11][12] KLK5 is a serine protease in the skin that, when overactive, can contribute to inflammatory skin conditions.[11] This suggests that the this compound core could be a starting point for designing novel KLK5 inhibitors for dermatological applications.
Caption: Hypothetical inhibition of KLK5 by a this compound derivative.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. The following safety precautions are based on data for analogous chemical structures.[13][14][15]
-
Personal Protective Equipment (PPE) : Wear safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Inhalation : Avoid inhaling dust or vapors. If inhaled, move to fresh air.
-
Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion : Do not ingest. If swallowed, seek immediate medical attention.
-
Storage : Store in a tightly closed container in a cool, dry place.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2436-18-2 CAS Manufactory [chemicalbook.com]
- 3. This compound | 2436-18-2 [chemicalbook.com]
- 4. 2436-18-2|2-(7-Methoxy-1H-indol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. parchem.com [parchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 2-(7-Methyl-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
7-Methoxyindole-3-acetonitrile natural sources and analogues
An In-depth Technical Guide to 7-Methoxyindole-3-acetonitrile: Natural Sources, Analogues, and Biological Activities
Authored by: A Senior Application Scientist
Publication Date: January 5, 2026
Abstract
Indole alkaloids represent a vast and structurally diverse class of natural products, renowned for their significant and varied biological activities. Within this family, methoxy-substituted indole-3-acetonitriles are emerging as compounds of considerable interest for drug discovery and development. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogues. While direct natural sources of this compound remain to be definitively identified, this document explores the rich landscape of its structural analogues found in terrestrial plants. We delve into the proposed biosynthetic pathways, generalized protocols for isolation and chemical synthesis, and a detailed examination of the diverse biological activities exhibited by these molecules, ranging from anticancer to dermatological applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of indole alkaloids.
Introduction: The Significance of Methoxy-Activated Indoles
Indole-containing compounds are fundamental to biological systems, originating from the essential amino acid tryptophan.[1] Their electron-rich heterocyclic structure serves as a privileged scaffold in numerous natural products and synthetic pharmaceuticals.[1] The addition of a methoxy group to the indole ring significantly modulates the molecule's electronic properties, enhancing its reactivity and often conferring potent biological activities.[1] This guide focuses on this compound and its analogues, a specific subclass that, while less studied than other isomers, holds unique potential. The nitrile moiety at the C3 position is a key functional group, serving as a versatile precursor for the synthesis of tryptamines and more complex alkaloids.[2] This document will synthesize current knowledge on the natural occurrence, biosynthesis, synthesis, and biological functions of this family of molecules to provide a foundational resource for future research and development.
Natural Sources and Analogues
Direct evidence for the isolation of this compound from natural sources is not prominent in the current literature. However, a variety of structurally related methoxyindole-3-acetonitrile analogues have been identified, primarily in the plant kingdom. These discoveries underscore the biosynthetic plausibility of this compound and highlight nature's chemical diversity.
Many naturally occurring indoles feature methoxy substituents, which enhance their reactivity and biological activity.[1] Key examples of naturally occurring analogues include glycosylated and N-methoxylated derivatives found in several plant families, particularly Brassicaceae.
Table 1: Naturally Occurring Analogues of Methoxyindole-3-acetonitrile
| Compound Name | Natural Source(s) | Key Structural Features | Reference(s) |
| Indole-3-acetonitrile-4-methoxy-2-S-β-D-glucopyranoside | Nasturtium officinale (Watercress) | 4-methoxy substitution, S-linked glucoside at C2 | [3],[4] |
| Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside | Isatis indigotica (Woad) | 4-methoxy substitution, C-linked glucoside at C2 | [5],[6],[7] |
| Indole-3-acetonitrile-6-O-β-D-glucopyranoside | Radix isatidis (Isatis root) | 6-hydroxy (as glucoside) substitution | [8] |
| Caulilexin C (1-Methoxy-1H-indole-3-acetonitrile) | Brassica oleracea (Cauliflower), Arabidopsis thaliana | N-methoxy substitution | [9] |
Notably, the structure of the C-glycoside from Isatis indigotica was determined through total synthesis, which also led to a proposed structural revision of the originally reported natural product.[5],[6]
Biosynthesis: A Tryptophan-Derived Pathway
The biosynthesis of indole alkaloids universally begins with the amino acid L-tryptophan, which is produced via the shikimate pathway.[10] The formation of the indole-3-acetonitrile core and its subsequent methoxylation involves a series of enzymatic transformations. While the specific pathway for this compound is not fully elucidated, a plausible sequence can be inferred from known indole alkaloid biosynthetic routes.
The key steps are:
-
Decarboxylation: Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to form tryptamine.[10]
-
Hydroxylation: A cytochrome P450-dependent monooxygenase, such as tryptamine 5-hydroxylase (T5H) in melatonin biosynthesis, hydroxylates the indole ring.[11] A putative, yet-to-be-identified hydroxylase would be required for hydroxylation at the C7 position.
-
O-Methylation: An O-methyltransferase (OMT), such as caffeic acid O-methyltransferase (COMT), transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group, forming the methoxy moiety.[11]
-
Formation of the Acetonitrile Side Chain: The exact pathway from methoxytryptamine to methoxyindole-3-acetonitrile is less clear. It likely proceeds through an aldoxime intermediate, analogous to the biosynthesis of cyanogenic glucosides and the phytoalexin camalexin, where glutathione-indole-3-acetonitrile is a key intermediate.[12]
These biosynthetic enzymes are often localized in different subcellular compartments, including the cytosol, vacuole, and endoplasmic reticulum, and can even be expressed in different cell types, suggesting a complex system of intermediate transport.[13],[14]
Methodologies: From Plant to Pure Compound
General Isolation and Purification Protocol
The isolation of methoxyindole alkaloids from plant matrices requires a multi-step approach to separate the target compounds from a complex mixture of primary and secondary metabolites. The following is a generalized workflow.
Step-by-Step Protocol:
-
Extraction: Dried and powdered plant material is extracted with a polar solvent like methanol or acetonitrile to efficiently solubilize the indole alkaloids.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water. The alkaloids typically partition into the organic phase, separating them from highly polar compounds like sugars and salts.
-
Preliminary Chromatography: The organic extract is fractionated using column chromatography over a stationary phase like silica gel. Elution is performed with a solvent gradient of increasing polarity.
-
Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compounds.
-
High-Performance Liquid Chromatography (HPLC): Fractions rich in the target compound are further purified using preparative reverse-phase HPLC to yield the pure compound.
-
Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy.
Representative Synthetic Strategies
Chemical synthesis provides a reliable alternative to isolation from natural sources, which often yields low quantities of the desired compound.[8] Synthesis also enables the creation of novel analogues for structure-activity relationship (SAR) studies. Several methods exist for the synthesis of substituted indole-3-acetonitriles.
A versatile and efficient approach involves the one-step conversion of the corresponding indole-3-carboxaldehyde.[2] This method is advantageous as it avoids the use of gramine intermediates, which can be difficult to prepare for certain substituted indoles.[2]
Another powerful strategy, particularly for complex glycosylated analogues, employs transition-metal-catalyzed cross-coupling reactions. The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside utilized a key Sonogashira coupling followed by a copper-iodide-mediated intramolecular cyclization to form the indole core.[5],[7] This highlights the power of modern synthetic chemistry to construct complex natural products.
Biological Activities and Therapeutic Potential
Methoxyindole-3-acetonitriles and their analogues exhibit a wide spectrum of biological activities, making them attractive candidates for drug development. The specific position of the methoxy group and the nature of other substituents profoundly influence the pharmacological profile.
Anticancer and Cytotoxic Activity
Several methoxyindole analogues have demonstrated significant cytotoxic effects against cancer cell lines.
-
Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside , isolated from Isatis indigotica, shows cytotoxicity against human myeloid leukemia (HL-60) cells with an IC50 of 1.3 µM and human liver cancer (HepG2) cells with an IC50 of 2.1 µM.[5],[7] Its N-methoxy isomer also displayed cytotoxicity against HL-60 cells (IC50 = 5.1 µM).[5]
-
Derivatives of 7-azaindole, a related heterocyclic core, have shown potent anti-cancer properties, inducing apoptosis in leukemia and lymphoma cells and inhibiting the DDX3 helicase, an enzyme implicated in tumorigenesis.[15],[16]
Dermatological and Anti-inflammatory Activity
A notable analogue from watercress, indole-3-acetonitrile-4-methoxy-2-S-β-D-glucopyranoside , has been investigated for its effects on skin health.
-
This compound is an effective inhibitor of Kallikrein 5 (KLK5), a serine protease involved in skin desquamation.[4] Over-activation of KLK5 can impair skin barrier function and contribute to conditions like rosacea and atopic dermatitis.[3] The analogue demonstrated an IC50 value of 9.3 µM against KLK5, suggesting its potential to regulate skin barrier function.[4]
The mechanism involves the inhibition of proteases that degrade skin barrier proteins. By controlling the activity of enzymes like KLK5, these compounds can help maintain skin homeostasis.
Other Bioactivities
The broader class of methoxy-activated indoles has been reported to possess a diverse range of pharmacological properties, including:
-
Antiviral Activity: Indole-3-acetonitrile-6-O-β-D-glucopyranoside has shown activity against the influenza A virus.[8]
-
Antifungal Activity: Caulilexin C is a phytoalexin active against pathogenic fungi like Leptosphaeria maculans and Rhizoctonia solani.[9]
-
Neurological Activity: Intermediates like 5-methoxyindole-3-acetonitrile are used in the synthesis of compounds related to melatoninergic pathways.[17] The rat pineal gland is capable of converting methoxytryptophan into various methoxyindoles, including melatonin.[18]
Table 2: Summary of Biological Activities
| Compound/Class | Biological Activity | Target/Mechanism | IC50 / Potency | Reference(s) |
| Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside | Cytotoxic / Anticancer | Unknown | 1.3 µM (HL-60), 2.1 µM (HepG2) | [5],[7] |
| Indole-3-acetonitrile-4-methoxy-2-S-β-D-glucopyranoside | Skin Barrier Regulation / Anti-inflammatory | Kallikrein 5 (KLK5) Inhibition | 9.3 µM (KLK5) | [4] |
| Indole-3-acetonitrile-6-O-β-D-glucopyranoside | Antiviral | Influenza A Virus | Not specified | [8] |
| Caulilexin C (1-Methoxy-1H-indole-3-acetonitrile) | Antifungal | Fungal pathogens | Not specified | [9] |
| Methoxy-activated Indoles (General) | Anticancer, Anti-HIV, Antibacterial, Antioxidant | Various (e.g., tubulin inhibition, enzyme inhibition) | Varies by compound | [1] |
Conclusion and Future Directions
This compound and its naturally occurring analogues represent a promising frontier in natural product chemistry and drug development. While the parent compound has yet to be isolated from a natural source, its analogues from plants like Isatis indigotica and Nasturtium officinale demonstrate potent and specific biological activities, from targeted cytotoxicity against cancer cells to the modulation of enzymatic pathways in skin.
Future research should focus on several key areas:
-
Bioprospecting: A systematic search for this compound in plant and marine species, guided by biosynthetic knowledge.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most active analogues to understand their therapeutic potential and potential side effects.
-
Medicinal Chemistry: Leveraging synthetic protocols to create libraries of novel analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Biosynthetic Engineering: Utilizing synthetic biology approaches to engineer microorganisms or plants for the sustainable production of these valuable compounds.
The convergence of natural product chemistry, synthetic innovation, and rigorous biological evaluation will be critical to unlocking the full therapeutic potential of this versatile indole scaffold.
References
- 1. soc.chim.it [soc.chim.it]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. Proposal for Structural Revision of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-d-glucopyranoside. Proposal for structural revision of the natural product - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Caulilexin C | C11H10N2O | CID 11954881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione-indole-3-acetonitrile is required for camalexin biosynthesis in Arabidopsis thaliana. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary biological screening of 7-Methoxyindole-3-acetonitrile
An In-Depth Technical Guide to the Preliminary Biological Screening of 7-Methoxyindole-3-acetonitrile
This guide provides a comprehensive framework for conducting the preliminary biological screening of this compound, a heterocyclic compound with significant therapeutic potential. As a member of the indole family, a scaffold prevalent in numerous biologically active molecules, this compound warrants a thorough investigation to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven experimental protocols.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The specific compound, this compound, is a synthetically accessible derivative, making it an attractive candidate for drug discovery programs.[3] Its structural similarity to endogenous molecules like serotonin suggests a potential for interaction with various physiological pathways.[4] This guide outlines a strategic, multi-pronged approach to its initial biological evaluation.
Anticancer and Cytotoxicity Screening
A primary and critical step in the evaluation of any novel compound is the assessment of its cytotoxic potential against cancerous cell lines. Numerous indole derivatives have demonstrated significant cell growth inhibitory activity, making this a logical starting point for our investigation.[1][5]
Scientific Rationale
The rationale for this screening is to determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines. This initial screen will help identify if the compound possesses antiproliferative properties and determine its potency (e.g., IC50 value). A panel of cell lines representing different cancer types is recommended to assess the breadth of its activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., Hep-G2 for liver cancer, MCF-7 for breast cancer, and HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[1]
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[4] Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| Hep-G2 (Liver) | 15.2 | 0.8 |
| MCF-7 (Breast) | 25.8 | 1.2 |
| HeLa (Cervical) | 18.5 | 0.9 |
Experimental Workflow Diagram
Caption: Workflow for MTT-based cytotoxicity screening.
Anti-inflammatory Activity Screening
Chronic inflammation is a hallmark of many diseases, and indole derivatives have shown promise as anti-inflammatory agents.[2] A preliminary screen for anti-inflammatory activity is therefore a valuable component of the initial biological evaluation.
Scientific Rationale
This screening aims to determine if this compound can modulate inflammatory responses in vitro. A common method is to measure the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Data Presentation: Hypothetical NO Inhibition Data
| Concentration (µM) | % NO Inhibition |
| 1 | 12.5 |
| 10 | 35.2 |
| 50 | 68.9 |
| 100 | 85.1 |
Signaling Pathway Diagram
Caption: Potential inhibition of the NF-κB signaling pathway.
Neurological Activity Screening
The indole nucleus is a key component of many neurotransmitters, and its derivatives have been investigated for a range of neurological activities, including anticonvulsant effects.[6]
Scientific Rationale
Given the structural relationship of indoles to neuroactive compounds, a preliminary assessment of this compound's effect on the central nervous system is warranted. An initial in vivo screen, such as the maximal electroshock (MES) model in rodents, can provide valuable insights into its potential anticonvulsant properties.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Swiss albino mice for at least one week with free access to food and water.
-
Compound Administration: Administer this compound intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., Phenytoin).
-
MES Induction: After a predetermined time (e.g., 30 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: Calculate the percentage of protection from seizures at each dose.
Data Presentation: Hypothetical Anticonvulsant Activity
| Treatment | Dose (mg/kg) | % Protection |
| Vehicle | - | 0 |
| This compound | 10 | 12.5 |
| This compound | 30 | 50 |
| This compound | 100 | 87.5 |
| Phenytoin | 25 | 100 |
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary biological screening of this compound. The proposed assays for anticancer, anti-inflammatory, and neurological activity will generate crucial initial data to guide further drug development efforts. Positive results in any of these screens would warrant more in-depth mechanistic studies, in vivo efficacy models, and preliminary ADME/Tox profiling to fully characterize the therapeutic potential of this promising indole derivative.
References
- 1. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 2. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 7-Methoxyindole-3-acetonitrile: A Versatile Intermediate for Modern Drug Discovery
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[1] The strategic introduction of substituents, such as a methoxy group, can significantly modulate the electronic properties and biological activity of the indole scaffold, making methoxyindoles highly valuable synthetic targets.[1] This technical guide provides an in-depth analysis of 7-Methoxyindole-3-acetonitrile, a key synthetic intermediate. We will explore its synthesis, physicochemical properties, and critical chemical transformations. This document serves as a resource for researchers, chemists, and drug development professionals, detailing field-proven insights and step-by-step protocols to leverage this compound's potential in the synthesis of complex tryptamines, auxins, and other biologically active molecules.
Introduction: The Strategic Importance of Methoxyindoles
The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2] The introduction of a methoxy group onto the benzene portion of the indole core enhances its electron-donating character, which not only influences its reactivity in chemical synthesis but also plays a crucial role in its pharmacological profile.[1] Methoxy-substituted indoles are found in numerous bioactive compounds, exhibiting anticancer, anti-inflammatory, and neurological activities.[3][4]
This compound, in particular, stands out as a highly versatile building block. It possesses two key reactive sites: the indole nucleus, activated by the C7-methoxy group, and the C3-acetonitrile side chain. This acetonitrile moiety is a direct precursor to the ethylamine side chain that defines the critically important tryptamine class of compounds and can also be hydrolyzed to the corresponding acetic acid, a feature of plant auxins.[5][6] This dual functionality allows for divergent synthetic pathways, making it an efficient starting point for building diverse molecular libraries for biological screening. This guide will elucidate the methodologies to harness this potential.
Physicochemical & Spectroscopic Profile
Accurate characterization is fundamental to any synthetic application. Below are the key properties of this compound and its expected spectroscopic signatures, based on data from analogous compounds.[7]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2436-18-2 | [8] |
| Molecular Formula | C₁₁H₁₀N₂O | [4] |
| Molecular Weight | 186.21 g/mol | [4] |
| Appearance | Expected to be a light beige or off-white crystalline powder | [4] |
| Storage | Store at 0-8 °C in a dry, well-ventilated place | [4][9] |
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR (in CDCl₃) | δ ~8.1 (br s, 1H, NH), ~7.3-7.0 (m, 2H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 2H, CH₂CN) |
| ¹³C NMR (in CDCl₃) | δ ~130-120 (Ar-C), ~118 (C≡N), ~105-100 (Ar-C), ~55 (OCH₃), ~18 (CH₂CN) |
| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch), ~2250 cm⁻¹ (C≡N stretch, sharp), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | M⁺ at m/z = 186. Key fragments would likely involve loss of the side chain. |
Synthesis of the Intermediate: A Robust Protocol
The most efficient pathway to substituted indole-3-acetonitriles is often from the corresponding indole-3-carbaldehyde. The following protocol is adapted from a highly successful one-pot conversion method developed for other methoxy-indole isomers, which demonstrates high yields and applicability to various substrates.[5]
Causality of Experimental Design
This one-pot method is designed for efficiency. It involves an in-situ reduction of the aldehyde to an alcohol, which is then converted into a good leaving group that is immediately displaced by a cyanide ion.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that converts the aldehyde to the corresponding alcohol without affecting the indole ring.
-
Formamide (NH₂CHO): Acts as both a solvent and a reactant. It is believed to form an intermediate with the alcohol, facilitating the subsequent nucleophilic substitution. Using a mixed solvent system with methanol (MeOH) has been shown to dramatically improve yields.[5]
-
Sodium Cyanide (NaCN): The nucleophile that displaces the activated hydroxyl group to form the desired nitrile. A molar excess is used to drive the reaction to completion.
Experimental Workflow Diagram
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 2436-18-2 [chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Spectroscopic Characterization of 7-Methoxyindole-3-acetonitrile: A Technical Guide
Introduction
7-Methoxyindole-3-acetonitrile, a derivative of the indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds, including the neurotransmitter serotonin and the anti-migraine triptans. The addition of a methoxy group at the 7-position and an acetonitrile moiety at the 3-position modulates the electronic properties and steric profile of the parent indole, potentially influencing its biological activity and metabolic fate.
Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, particularly in the development of novel therapeutics. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the most powerful tools for elucidating molecular structures. This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While comprehensive, peer-reviewed spectral assignments for this specific isomer are not widely published, this document synthesizes data from closely related analogs and first principles of spectroscopic theory to present a robust, predictive characterization. This approach serves as a reliable roadmap for researchers working on the synthesis and verification of this compound.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the following systematic numbering is applied to the structure of this compound (CAS No: 2436-18-2, Molecular Formula: C₁₁H₁₀N₂O, Molecular Weight: 186.21 g/mol ).
An In-Depth Technical Guide to the Solubility and Stability of 7-Methoxyindole-3-acetonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This guide provides a comprehensive technical overview of the solubility and stability of 7-Methoxyindole-3-acetonitrile, a key intermediate in the synthesis of various bioactive molecules. The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this important indole derivative.
Introduction: The Significance of this compound
This compound belongs to the indole class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry due to its prevalence in a vast array of biologically active natural products and synthetic drugs. The methoxy and acetonitrile functionalities at the 7- and 3-positions, respectively, impart unique electronic and steric properties that make it a versatile building block for more complex molecular architectures. A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthetic chemistry, formulation development, and preclinical evaluation.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. The following section details the solubility of this compound in a range of common laboratory solvents and provides a robust protocol for its empirical determination.
Qualitative and Quantitative Solubility
Based on the general solubility trends of indole derivatives, this compound is expected to exhibit good solubility in polar aprotic solvents and alcohols, with limited solubility in water.[1][2] The nitrile group contributes to the molecule's polarity, while the indole ring provides a degree of lipophilicity.
Table 1: Predicted and Observed Solubility of Indole-3-acetonitrile Derivatives
| Solvent | Predicted Solubility of this compound | Observed Solubility of Indole-3-acetonitrile |
| Dimethyl Sulfoxide (DMSO) | High | Soluble[3] |
| Methanol | High | Soluble |
| Ethanol | High | Soluble[1] |
| Acetonitrile | Moderate | Soluble |
| Acetone | Moderate | Soluble[1][2] |
| Water | Low | Limited to Insoluble[1][2] |
Note: This table is a predictive guide based on available data for closely related compounds. Empirical determination is essential for precise quantification.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] This protocol provides a step-by-step guide for its implementation.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For aqueous and low-viscosity organic solvents, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the sample and determine the concentration of dissolved this compound against a standard curve.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: A streamlined workflow for determining the thermodynamic solubility of a compound.
Stability Profile of this compound
Assessing the chemical stability of a compound is a cornerstone of drug development, providing critical information for determining appropriate storage conditions, shelf-life, and potential degradation pathways. The indole nucleus is known to be susceptible to certain degradative processes, and understanding these is key to handling this compound effectively.
Predicted Degradation Pathways
Based on the chemical structure and literature on related indole derivatives, the following degradation pathways are anticipated for this compound:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This would likely proceed through an intermediate amide (7-methoxyindole-3-acetamide) to the corresponding carboxylic acid (7-methoxyindole-3-acetic acid).[3] The rate of hydrolysis is expected to be pH-dependent.
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents.[5] This can lead to the formation of various oxidized species, including oxindole derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole ring system.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[6] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis light chamber
-
Oven
-
HPLC system with a Photo-Diode Array (PDA) detector and ideally coupled to a Mass Spectrometer (MS)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store a portion of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a portion of the stock solution and a sample of the solid compound to a controlled light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).
-
-
Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.
Diagram 2: Logical Flow of a Forced Degradation Study
Caption: A logical workflow for conducting a comprehensive forced degradation study.
Stability-Indicating Analytical Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, excipients, or other potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended Starting HPLC Method Parameters
The following parameters provide a robust starting point for developing a stability-indicating HPLC method for this compound.
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for indole-containing compounds and is compatible with MS detection. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography.[7] |
| Gradient Elution | 5% B to 95% B over 15 minutes | A broad gradient is recommended for initial method development to ensure elution of all components, including potential degradation products with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Detection | PDA: 220-400 nm (monitor at 280 nm) | PDA allows for monitoring across a range of wavelengths to detect all components and assess peak purity. Indoles typically have a strong absorbance around 280 nm.[3] |
| Fluorescence: Ex = 280 nm, Em = 360 nm | Fluorescence detection can offer higher sensitivity and selectivity for indole derivatives.[3] |
Method Validation
Once the method is developed and optimized using the samples from the forced degradation study, it must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion and Recommendations
This compound is a valuable chemical entity with significant potential in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is critical for its effective application. This guide has provided a comprehensive overview of these key physicochemical properties, along with detailed, field-proven protocols for their determination.
Key Recommendations for Researchers:
-
Empirical Data is Crucial: While predictions based on analogous structures are useful, always perform empirical solubility and stability studies for your specific batch of this compound under your experimental conditions.
-
Proper Storage is Essential: Based on the predicted instability towards light and oxidation, it is recommended to store solid this compound in a cool, dark, and dry place, preferably under an inert atmosphere. A Material Safety Data Sheet (MSDS) should always be consulted for specific handling and storage instructions.[4][8]
-
Freshly Prepared Solutions are Preferred: For optimal results, especially in sensitive biological assays, it is advisable to prepare solutions of this compound fresh for each experiment to minimize the impact of potential degradation.[3]
-
Utilize a Validated Stability-Indicating Method: For any quantitative analysis, particularly in the context of stability studies, the use of a validated stability-indicating HPLC method is imperative to ensure the integrity of the data.
By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can build a solid foundation for the successful advancement of their projects involving this compound.
References
- 1. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]
- 2. Indole-3-Acetonitrile (Indolyl-3-Acetonitrile) Supplier & Manufacturer in China | Properties, Uses, Safety & Price [nj-finechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Unlocking the Synthetic Potential: Exploring the Reactivity of the Methoxy Group in 7-Methoxyindoles
An In-depth Technical Guide
Introduction: The Strategic Role of the 7-Methoxy Group
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and agrochemicals.[1] While the indole scaffold itself possesses a rich and varied reactivity, the introduction of substituents dramatically alters its electronic landscape, opening new avenues for chemical modification. Among these, the methoxy group is particularly significant, frequently appearing in bioactive molecules.[2]
When positioned at the C-7 position of the indole ring, the methoxy group exerts a profound influence that extends beyond simple steric hindrance. As a potent electron-donating group, it activates the benzene portion of the bicyclic system, modulates the nucleophilicity of the pyrrole ring, and serves as a versatile synthetic handle for further transformations. Its presence is critical in the synthesis of compounds ranging from melatonin agonists to potent enzyme inhibitors.[3][4]
This guide provides an in-depth exploration of the reactivity patterns of 7-methoxyindoles, moving beyond a simple catalog of reactions. We will dissect the causal mechanisms behind these transformations, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this privileged scaffold in their synthetic endeavors.
The Directing Influence in Electrophilic Aromatic Substitution (EAS)
The indole ring is inherently electron-rich, with the C-3 position being the primary site of electrophilic attack due to the ability of the nitrogen lone pair to stabilize the resulting cationic intermediate (the arenium ion).[5][6] The introduction of a 7-methoxy group further enhances the ring's nucleophilicity and introduces new regiochemical possibilities.
Mechanistic Underpinnings: Activation of the C-4 Position
The 7-methoxy group is a powerful activating, ortho, para-director.[7] In the context of the 7-substituted indole, this directs electrophilic attack towards the C-6 (para) and C-4 (ortho) positions of the benzene ring. While the C-3 position generally remains the most reactive site, the strong electron-donating resonance effect of the 7-methoxy group significantly enhances the nucleophilicity of the C-4 position. This activation makes selective functionalization at C-4, a typically challenging position to substitute, a feasible synthetic strategy.[8]
The diagram below illustrates the resonance stabilization of the sigma complex formed during electrophilic attack at the C-4 position, highlighting the direct involvement of the methoxy group's lone pair.
Caption: Resonance stabilization of the arenium ion after electrophilic attack at C-4.
Experimental Protocol: Vilsmeier-Haack Formylation at C-3
Despite the activation at C-4, the C-3 position remains highly susceptible to electrophilic attack. The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group at this position.
Objective: To synthesize 7-methoxy-1H-indole-3-carbaldehyde.
Methodology:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 7-methoxyindole (1 equivalent) in DMF (sufficient to ensure dissolution) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice and basify to pH 9-10 with a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH).
-
Isolation: The product typically precipitates upon neutralization. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure 7-methoxy-1H-indole-3-carbaldehyde.
The Methoxy Group as a Synthetic Handle: O-Demethylation
One of the most valuable transformations of the 7-methoxy group is its cleavage to the corresponding 7-hydroxyindole. This reaction is not a nucleophilic substitution on the aromatic ring, but rather an Sₙ2 reaction on the methyl group of the ether. 7-hydroxyindoles are key building blocks for numerous biologically active compounds and natural products.[9]
Causality in Reagent Selection
The C-O bond of the methoxy group is strong and requires a potent reagent to cleave it. The choice of reagent is critical to ensure selectivity and avoid degradation of the sensitive indole core.
-
Boron Tribromide (BBr₃): This is the most common and effective reagent. The Lewis acidic boron atom coordinates strongly to the methoxy oxygen, making the methyl group highly electrophilic and susceptible to attack by the bromide ion.
-
Other Reagents: Other Lewis acids like aluminum chloride (AlCl₃) or strong protic acids like hydrobromic acid (HBr) can also be used, but often require harsher conditions that may not be compatible with other functional groups.
The workflow below outlines the conversion of a 7-methoxyindole to a 7-hydroxyindole, a pivotal step in many synthetic routes.
Caption: Standard workflow for BBr₃-mediated O-demethylation of 7-methoxyindoles.
Reactivity Towards Oxidation: Ring Opening Pathways
The electron-rich indole nucleus is susceptible to oxidation. The 7-methoxy group enhances this reactivity, and under specific conditions, particularly in biological systems or with strong oxidants, can lead to the cleavage of the C2-C3 double bond of the pyrrole ring. This pathway is famously observed in the metabolism of melatonin (N-acetyl-5-methoxy-tryptamine), which, although substituted at C-5, provides a well-studied model for the oxidative fate of methoxyindoles.[10]
This oxidative cleavage results in the formation of kynuramine derivatives. For instance, the oxidation of melatonin by activated leukocytes or singlet oxygen yields N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK).[10][11] This transformation highlights a key metabolic and degradation pathway for methoxyindole-containing compounds.
| Reactant | Oxidant/Conditions | Major Product Type | Reference |
| Melatonin | Activated Leukocytes (MPO) | N¹-acetyl-N²-formyl-5-methoxykynuramine | [10] |
| Melatonin | Singlet Oxygen (¹O₂) | N¹-acetyl-N²-formyl-5-methoxykynuramine | [11] |
| 7-Methoxyindole | Ozone (O₃) | Formylanthranilic acid derivatives | General Reaction |
Table 1: Representative Oxidative Reactions of Methoxyindoles.
Modern Synthetic Applications: Metal-Catalyzed Cross-Coupling
The true power of 7-methoxyindoles in modern drug discovery is realized when they are used in metal-catalyzed cross-coupling reactions.[12] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. To participate, the indole must first be functionalized with a handle, typically a halide (Br, I) or a triflate group.
The 7-methoxy substituent plays a crucial electronic role, influencing the ease of oxidative addition and reductive elimination steps in the catalytic cycle. Furthermore, its presence in the final product can be vital for biological activity or for tuning physicochemical properties.[2]
Key Cross-Coupling Reactions
-
Suzuki Coupling: Forms C-C bonds by coupling a boronic acid/ester with an aryl halide. Essential for creating biaryl structures.
-
Heck Coupling: Forms C-C bonds by coupling an alkene with an aryl halide.
-
Sonogashira Coupling: Forms C-C bonds by coupling a terminal alkyne with an aryl halide, providing access to alkynylated indoles.[13]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling an amine with an aryl halide, a cornerstone of medicinal chemistry.
Experimental Protocol: Suzuki Coupling of 4-Bromo-7-methoxyindole
Objective: To synthesize 4-phenyl-7-methoxyindole. This protocol is a generalized procedure based on established methods.[14]
Prerequisites: Synthesis of 4-bromo-7-methoxyindole via electrophilic bromination of 7-methoxyindole.
Methodology:
-
Setup: To a Schlenk flask, add 4-bromo-7-methoxyindole (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a degassed aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃, 3 equivalents).
-
Reaction: Heat the mixture to reflux (typically 90-110°C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Stir vigorously and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash it with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenyl-7-methoxyindole.
Conclusion
The 7-methoxy group is far more than a passive substituent on the indole ring. It is a powerful control element that actively enhances and directs the reactivity of the core scaffold. It activates the C-4 position for electrophilic attack, serves as a latent hydroxyl group via O-demethylation, influences oxidative degradation pathways, and is a key electronic modulator in modern cross-coupling strategies. A thorough understanding of these reactivity patterns is essential for any scientist working in drug discovery and development, enabling the rational design and efficient synthesis of novel, complex, and biologically active 7-methoxyindole derivatives.
References
- 1. soc.chim.it [soc.chim.it]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of melatonin and its catabolites, N1-acetyl-N2 -formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of melatonin by singlet molecular oxygen (O2(1deltag)) produces N1-acetyl-N2-formyl-5-methoxykynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal-Catalyzed Cross-Coupling Reactions for Indoles [ouci.dntb.gov.ua]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Vanguard of Discovery: An In-Depth Technical Guide to the Initial Bioactivity Investigations of Indole-3-Acetonitrile Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with profound pharmacological activities. Among these, Indole-3-acetonitrile (I3AN) and its derivatives are emerging as a particularly promising class of molecules. This guide provides a comprehensive, technically-grounded framework for the initial investigation into the bioactivity of novel I3AN derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, offering a self-validating system for the preliminary assessment of anticancer, antimicrobial, antioxidant, and anti-inflammatory potential. Herein, we detail robust, step-by-step methodologies, strategies for data interpretation, and the critical first look at structure-activity relationships (SAR) that guide the evolution of a lead compound.
The Indole-3-Acetonitrile Scaffold: A Springboard for Bioactivity
Indole-3-acetonitrile is a naturally occurring compound, notably found in cruciferous vegetables, and serves as a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid.[1] Its structural simplicity, combined with the electronic properties of the indole ring and the reactivity of the nitrile group, makes it an ideal starting point for chemical modification. The indole ring itself is a bioisostere for various protein residues, enabling interactions with a wide array of biological targets.[2] Derivatives of the I3AN core have demonstrated a remarkable breadth of bioactivities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscoring the therapeutic potential locked within this molecular framework.[3][4][5]
The strategic rationale for focusing on I3AN derivatives lies in the tunability of their bioactivity through targeted chemical synthesis. Modifications at the N-1, C-2, C-5, and C-7 positions of the indole ring, as well as alterations to the acetonitrile side chain, can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will walk you through the process of systematically evaluating these synthetic endeavors.
Design and Synthesis Strategy: From Concept to Compound
The journey of discovery begins with the thoughtful design and synthesis of a library of I3AN derivatives. The primary objective is to generate structural diversity to comprehensively probe the chemical space around the I3AN core. A common and effective synthetic route involves the Knoevenagel condensation of an appropriate indole-3-carboxaldehyde with a malononitrile derivative, followed by subsequent modifications.[6]
Illustrative Synthetic Scheme:
Caption: A generalized synthetic pathway to I3AN derivatives.
The causality behind this approach is to create a matrix of compounds where single variables are changed systematically. For instance, one might synthesize a series with varying electron-donating and electron-withdrawing groups at the 5-position of the indole ring to probe the electronic requirements for a specific bioactivity.
A Multi-Pronged Approach to Bioactivity Screening
A comprehensive initial investigation of bioactivity necessitates a battery of well-validated in vitro assays. The following protocols are presented as a robust starting point, designed to provide reliable and reproducible data.
Anticancer Activity: Cytotoxicity Screening
The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the I3AN derivatives against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a highly reliable and cost-effective method for this purpose.[5]
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the I3AN derivatives (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each compound.
Antimicrobial Activity: Susceptibility Testing
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of the I3AN derivatives against various bacterial and fungal strains.[7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the I3AN derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: Radical Scavenging Assays
The antioxidant potential of I3AN derivatives can be effectively screened using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Setup: In a 96-well plate, add various concentrations of the I3AN derivatives to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (concentration required to scavenge 50% of DPPH radicals).
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Reaction Setup: Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm. Add various concentrations of the I3AN derivatives to the diluted ABTS•+ solution.
-
Incubation: Incubate for a specified time (e.g., 6 minutes).
-
Absorbance Reading: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
The Griess assay is a straightforward method to measure nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), to assess the anti-inflammatory potential of I3AN derivatives in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the I3AN derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint
The data generated from the bioactivity screening of a library of I3AN derivatives is the foundation for understanding the structure-activity relationship (SAR). This analysis is crucial for identifying the key structural features that govern the observed biological effects and for guiding the next round of rational drug design.
Key SAR Considerations for I3AN Derivatives:
-
Substituents on the Indole Ring: The nature and position of substituents on the indole ring are critical. For instance, electron-withdrawing groups at the C-5 position have been shown to enhance the anticancer activity of some indole derivatives.[8]
-
N-1 Substitution: Alkylation or arylation at the N-1 position can modulate lipophilicity, which in turn affects cell permeability and target engagement. N-methylation has been observed to increase the potency of certain indole-based anticancer agents.[4]
-
Modifications of the Acrylonitrile Moiety: In closely related indole-acrylonitrile derivatives, the presence of an aryl group at the C-3 position of the acrylonitrile chain has been shown to be important for anticancer activity. The substitution pattern on this aryl group can further fine-tune the potency.[9][10]
Table 1: Illustrative SAR Data for Indole-Acrylonitrile Derivatives (Anticancer Activity)
| Compound ID | N-1 Substitution | C-3 Aryl Substitution | Mean GI50 (µM) |
| 5a | -CH3 | 4-(dimethylamino)phenyl | 0.38 - 7.91 |
| 5b | -CH2CH3 | 4-(dimethylamino)phenyl | 0.38 - 7.91 |
| 5c | -CH2CH2CH3 | 4-(dimethylamino)phenyl | 0.38 - 7.91 |
| 5d | -CH2CH2CH2CH3 | 4-(dimethylamino)phenyl | > 7.91 |
| 2x | -H | 1H-pyrrol-2-yl | Not specified for anticancer |
Data synthesized from Kandeel et. al. (2023).[4]
This table illustrates how systematic changes to the N-1 alkyl chain can influence the anticancer potency of indole-acrylonitrile derivatives.
Caption: A conceptual workflow for a Structure-Activity Relationship study.
Preliminary ADME Profiling: A Glimpse into Drug-likeness
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to de-risk lead candidates. Simple, in vitro assays can provide valuable insights into a compound's potential to become a viable drug.
Key Initial ADME Assays:
-
Aqueous Solubility: Determines the solubility of the compound in physiological buffers.
-
LogD7.4: Measures the lipophilicity of the compound at physiological pH, which influences cell membrane permeability.
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolic breakdown.
-
Plasma Protein Binding: Evaluates the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to reach the target site.
These assays help to identify potential liabilities early in the drug discovery process, allowing for timely structural modifications to improve the compound's pharmacokinetic profile.
Conclusion and Future Directions
The systematic investigation of the bioactivity of indole-3-acetonitrile derivatives is a promising avenue for the discovery of novel therapeutic agents. The integrated approach outlined in this guide, which combines rational design and synthesis with a multi-pronged bioactivity screening strategy and early ADME profiling, provides a robust framework for identifying and optimizing lead compounds. The elucidation of structure-activity relationships is the cornerstone of this process, enabling the transformation of a bioactive "hit" into a drug candidate with the potential for clinical success. The versatility of the I3AN scaffold, coupled with the power of modern medicinal chemistry and pharmacology, positions these compounds at the forefront of innovative drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. ukm.my [ukm.my]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Methoxyindole-3-acetonitrile: A Detailed Guide for Researchers
Introduction: The Significance of 7-Methoxyindole-3-acetonitrile in Modern Drug Discovery
This compound stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and drug development. As a derivative of the indole nucleus, a privileged structure in numerous biologically active compounds, the introduction of a methoxy group at the 7-position and an acetonitrile moiety at the 3-position imparts unique physicochemical properties that are of significant interest to researchers. The electron-donating nature of the methoxy group can modulate the electron density of the indole ring, influencing its reactivity and interaction with biological targets.[1] The acetonitrile group, a versatile functional group, can serve as a precursor for the synthesis of more complex side chains, including tryptamines and other pharmacologically relevant motifs.[2]
Indole-3-acetonitriles, in general, are recognized as important building blocks for the synthesis of a wide array of natural products and pharmaceuticals.[2] The strategic placement of substituents on the indole core allows for the fine-tuning of biological activity, making compounds like this compound valuable intermediates in the quest for novel therapeutics. This guide provides a comprehensive overview of a reliable and widely adopted synthetic route to this compound, starting from the readily available 7-methoxyindole. The protocols detailed herein are designed to be clear, reproducible, and grounded in established chemical principles, empowering researchers to confidently synthesize this important molecule for their discovery programs.
Synthetic Strategy: A Two-Step Approach from 7-Methoxyindole
The most common and efficient pathway for the synthesis of this compound from 7-methoxyindole is a two-step process. This strategy first involves the formation of a gramine intermediate via the Mannich reaction, followed by a nucleophilic substitution with a cyanide source to introduce the desired acetonitrile functionality.[2][3]
Step 1: The Mannich Reaction - Synthesis of 7-Methoxygramine
The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen compound (in this case, 7-methoxyindole), formaldehyde, and a secondary amine (typically dimethylamine).[3][4] The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which is then attacked by the nucleophilic C3 position of the indole ring.
Figure 1: The Mannich reaction pathway for the synthesis of 7-Methoxygramine.
Step 2: Cyanation - Introducing the Acetonitrile Moiety
The second step involves the displacement of the dimethylamino group of 7-methoxygramine with a cyanide ion. This nucleophilic substitution reaction is typically carried out using an alkali metal cyanide, such as sodium or potassium cyanide. The dimethylamino group is a good leaving group, especially after protonation or quaternization, facilitating the attack by the cyanide nucleophile.
Figure 2: The cyanation of 7-Methoxygramine to yield this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of gramine derivatives and their subsequent cyanation.[5][6] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Synthesis of 7-Methoxygramine (Mannich Reaction)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Methoxyindole | 147.17 | 10.0 g | 0.068 mol |
| Formaldehyde (37% aq. solution) | 30.03 | 6.8 mL | ~0.081 mol |
| Dimethylamine (40% aq. solution) | 45.08 | 15.3 mL | ~0.136 mol |
| Acetic Acid (Glacial) | 60.05 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate (aq.) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.068 mol) of 7-methoxyindole in 100 mL of glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add 15.3 mL (~0.136 mol) of a 40% aqueous solution of dimethylamine. Cool the mixture to 0-5 °C in an ice bath.
-
Formaldehyde Addition: Slowly add 6.8 mL (~0.081 mol) of a 37% aqueous formaldehyde solution to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold water.
-
Neutralization: Basify the aqueous mixture to a pH of 9-10 by the slow addition of a saturated aqueous solution of sodium bicarbonate. This should be done in an ice bath to control the exotherm.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 7-methoxygramine. The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane with a small percentage of triethylamine to prevent streaking).
Protocol 2: Synthesis of this compound (Cyanation)
Safety Precaution: This reaction involves the use of a cyanide salt, which is highly toxic. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 7-Methoxygramine | 204.27 | ~0.068 mol | ~0.068 mol |
| Sodium Cyanide (NaCN) | 49.01 | 4.0 g | 0.082 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 7-methoxygramine (from the previous step) in 100 mL of N,N-dimethylformamide (DMF).
-
Addition of Cyanide: Carefully add 4.0 g (0.082 mol) of sodium cyanide to the solution.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane, 1:2).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 500 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash thoroughly with water (3 x 100 mL) to remove any residual DMF and cyanide salts, followed by a final wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the pure this compound as a solid.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the indole ring, a singlet for the methoxy group protons, a singlet for the methylene protons of the acetonitrile group, and a broad singlet for the N-H proton of the indole. |
| ¹³C NMR | Resonances corresponding to the indole ring carbons, the methoxy carbon, the methylene carbon, and the nitrile carbon. |
| IR | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2250 cm⁻¹, and a broad N-H stretching band for the indole around 3400 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₀N₂O, MW: 186.21 g/mol ). |
Note: Specific chemical shifts and coupling constants will depend on the deuterated solvent used for NMR analysis. It is recommended to compare the obtained data with literature values for confirmation.
Applications and Future Directions
This compound serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. Its utility extends to the development of compounds targeting a range of therapeutic areas. For instance, the indole-3-acetonitrile framework is a precursor to tryptamines, which are foundational structures for many neurologically active agents. The methoxy substitution can influence receptor binding affinity and selectivity.
Future research efforts may focus on utilizing this compound in the following areas:
-
Discovery of Novel Antidepressants: As an analog of intermediates used in the synthesis of drugs like agomelatine, it holds potential for the development of new treatments for depressive disorders.[7]
-
Anticancer Drug Development: The indole scaffold is present in numerous anticancer agents. Modification of the acetonitrile side chain can lead to the discovery of novel compounds with cytotoxic activity against various cancer cell lines.
-
Development of Anti-inflammatory Agents: Methoxyindoles have been investigated for their anti-inflammatory properties, and this compound could serve as a starting point for the synthesis of new anti-inflammatory drugs.[1]
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound from 7-methoxyindole. By following the outlined two-step protocol, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The versatility of the indole nucleus, combined with the strategic placement of the methoxy and acetonitrile groups, makes this compound a compound of significant interest with broad potential for the development of novel therapeutics.
References
- 1. soc.chim.it [soc.chim.it]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
Protocol for the Purification of 7-Methoxyindole-3-acetonitrile via Silica Gel Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxyindole-3-acetonitrile is a valuable synthetic intermediate in the development of various bioactive molecules and pharmaceutical compounds.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and ensuring the integrity of biological assays. This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel column chromatography. The guide explains the fundamental principles behind the experimental choices, offers a step-by-step methodology, and includes a troubleshooting guide to address common challenges.
Introduction: The Rationale for Purification
Indole derivatives, including this compound, are foundational scaffolds in medicinal chemistry.[2] Syntheses of these molecules often yield a crude product containing unreacted starting materials, reagents, and byproducts. For instance, a common synthetic route from 7-methoxyindole-3-carboxaldehyde can produce N-formylated byproducts alongside the desired nitrile.[3] Failure to remove these impurities can lead to ambiguous analytical data, side reactions in subsequent steps, and erroneous biological results.
Column chromatography is a powerful and widely used technique for separating and purifying individual components from a mixture.[4] The method relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[5][6] For moderately polar compounds like this compound, normal-phase chromatography using silica gel is an exceptionally effective and scalable purification strategy.
Foundational Principles of the Chromatographic Separation
The success of this purification hinges on the polarity differences between this compound and the impurities present in the crude mixture.
-
The Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[5] Polar compounds in the mobile phase will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions, causing them to move down the column more slowly.
-
The Mobile Phase (Eluent): The mobile phase is a solvent or mixture of solvents that carries the sample through the stationary phase.[6][7] Its polarity is a critical parameter. A less polar mobile phase will result in stronger retention of all compounds on the polar silica gel, while a more polar mobile phase will increase the elution speed of all compounds.
-
The Separation Mechanism: By starting with a mobile phase of low polarity and gradually increasing it (a "gradient"), we can first elute the non-polar impurities. As the solvent polarity increases, compounds with moderate polarity, such as the target this compound, will begin to move down the column. Highly polar impurities will remain strongly adsorbed to the silica gel until a much more polar mobile phase is introduced. This stepwise elution based on polarity is the key to achieving high-purity separation.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale may be necessary based on the initial quantity of the crude product.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel, 60 Å, 40–63 µm particle size | Adsorbent for separation[8] |
| Crude Product | ~1 g this compound | Sample to be purified |
| Solvent 1 | n-Hexane or Heptane, HPLC Grade | Non-polar mobile phase component |
| Solvent 2 | Ethyl Acetate, HPLC Grade | Polar mobile phase component |
| Solvent 3 | Dichloromethane (DCM) or Chloroform (CHCl₃) | For sample loading and TLC |
| Apparatus | Glass chromatography column (40-50 mm diameter) | To contain the stationary phase |
| Separatory funnel or gradient mixer | To deliver the mobile phase | |
| Round-bottom flasks | For fraction collection and product recovery | |
| Thin-Layer Chromatography (TLC) plates (silica gel) | To monitor the separation | |
| TLC developing chamber | To run TLC plates | |
| UV lamp (254 nm) | To visualize TLC spots | |
| Rotary evaporator | To remove solvent from the final product |
Preparation Workflow
Step 1: Thin-Layer Chromatography (TLC) Analysis of Crude Material Before beginning the column, it is crucial to determine an appropriate starting solvent system using TLC.
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
The ideal starting solvent system for the column is one that moves the desired product spot to a retention factor (Rf) of approximately 0.2-0.3. This ensures good binding to the column initially.
Step 2: Column Packing (Slurry Method) Proper column packing is essential to prevent cracking or channeling of the stationary phase, which leads to poor separation.[9]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry by mixing ~50 g of silica gel (a 50:1 ratio of silica to crude product is a good starting point) with the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).[9]
-
With the column stopcock open, pour the slurry into the column. Use a funnel to guide the flow.
-
Continuously tap the side of the column gently to encourage even packing and the release of any trapped air bubbles.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the column run dry from this point forward. [9]
-
Add a thin protective layer of sand on top of the silica bed.
Step 3: Sample Loading
-
Dissolve the ~1 g of crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully apply the dissolved sample solution directly to the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of the initial mobile phase to wash any residual sample from the column walls onto the silica bed, and drain this wash into the silica as well.
Elution and Fraction Collection
Step 4: Running the Column
-
Carefully fill the column with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Begin the elution process, collecting the eluent in appropriately sized test tubes or flasks (fractions). Maintain a steady, but not excessive, flow rate.
-
Gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion (e.g., 100 mL of 95:5, then 100 mL of 90:10, then 100 mL of 85:15 hexane/ethyl acetate) or via a continuous gradient using a gradient mixer. The specific gradient will depend on the separation observed during the initial TLC analysis.
Step 5: Monitoring the Separation
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate.
-
Develop the TLC plate in a solvent system that provides good separation (e.g., 7:3 hexane/ethyl acetate).
-
Visualize the spots under a UV lamp. The indole ring is UV-active.
-
Identify the fractions that contain only the pure desired product (single spot at the correct Rf).
Product Isolation
Step 6: Pooling and Solvent Evaporation
-
Combine all fractions identified as pure into a single, clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Once the solvent is removed, place the flask under high vacuum to remove any residual solvent traces.
-
Weigh the flask to determine the final yield of the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Summary of Key Parameters
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar adsorbent for normal-phase chromatography of indole derivatives.[3][8] |
| Mobile Phase System | n-Hexane / Ethyl Acetate | Offers a good polarity range and is easily removed. |
| Gradient Profile | Start: 5% Ethyl Acetate in HexaneEnd: 30-40% Ethyl Acetate in Hexane | Allows for the elution of non-polar impurities first, followed by the target compound. |
| Sample Loading | Concentrated solution in DCM or mobile phase | Minimizes band broadening at the start of the separation. |
| Monitoring | TLC with UV (254 nm) visualization | The indole moiety is UV active, allowing for easy detection. |
| Expected Rf | ~0.2-0.3 in the starting eluent | Ensures the compound initially binds to the column for effective separation. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | The polarity of the eluent is too high initially. | Start with a less polar solvent system and use a more gradual gradient increase.[9] |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample. A general rule is a 20-50:1 weight ratio of silica to sample.[9] | |
| Cracked or Channeled Column | The column was allowed to run dry. | Always keep the top of the adsorbent covered with the mobile phase.[9] |
| The column was packed improperly. | Ensure the stationary phase is packed uniformly as a slurry to avoid air bubbles.[9] | |
| Slow Flow Rate | The stationary phase is packed too tightly or fine particles are clogging the frit. | Apply gentle positive pressure (e.g., with a pump or bulb) to the top of the column. Ensure the silica particle size is appropriate. |
| Product is Unstable on Silica | Some indole derivatives can be sensitive to the acidic nature of silica gel. | If degradation is observed, consider using deactivated (neutral) silica gel or alumina as the stationary phase.[10] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Chapter 7 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 5. pharmanow.live [pharmanow.live]
- 6. labtech.tn [labtech.tn]
- 7. uhplcs.com [uhplcs.com]
- 8. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: A Validated RP-HPLC Method for the Quantification of 7-Methoxyindole-3-acetonitrile
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 7-Methoxyindole-3-acetonitrile. The significance of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals necessitates a reliable analytical method for purity assessment and quality control.[1][2] This method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[3][4][5]
Introduction
This compound is a heterocyclic compound belonging to the indole family. Its structure, featuring a methoxy group on the indole ring, makes it a valuable precursor in the development of various bioactive molecules with potential therapeutic applications. Given its role in drug development and other chemical industries, a validated, high-quality analytical method is crucial for ensuring the identity, purity, and strength of the compound during synthesis and formulation.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like indole derivatives due to its high resolution and sensitivity.[6] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, designed for researchers, quality control analysts, and drug development professionals.
Physicochemical Properties & Method Rationale
-
Compound: this compound
-
Molecular Formula: C₁₁H₁₀N₂O
-
Molecular Weight: 186.21 g/mol [7]
-
Structure:
Figure 1. Chemical Structure of this compound
The indole ring system provides inherent UV absorbance, making UV detection a suitable choice. The compound's moderate polarity, inferred from its structure (an indole core with methoxy and acetonitrile functional groups), makes it an ideal candidate for reversed-phase chromatography. A C18 column was selected as the stationary phase to provide sufficient hydrophobic interaction for retention.
Acetonitrile was chosen as the organic component of the mobile phase over methanol due to its lower UV cutoff and superior peak shape for many compounds.[8][9] A gradient elution is employed to ensure efficient elution of the main analyte while also separating any potential impurities with different polarities within a reasonable run time. The detection wavelength of 280 nm was selected as it is a commonly used and effective wavelength for indole-containing compounds, providing a good balance of sensitivity and specificity.[10][11]
Experimental Protocol
Materials and Reagents
| Item | Specification |
| This compound | Reference Standard, >98% purity |
| Acetonitrile (ACN) | HPLC Gradient Grade |
| Water | HPLC/Purified, 18.2 MΩ·cm |
| Formic Acid | LC-MS Grade, ~99% |
| HPLC Vials | 2 mL, with septa caps |
| Syringe Filters | 0.22 µm, PTFE or Nylon |
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Total Run Time | 20 minutes |
| Gradient Program | See Table 3 below |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Solution Preparation
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures solubility and is compatible with the initial mobile phase conditions.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer it to a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent. This creates a 1000 µg/mL sample stock.
-
Further dilute 1.0 mL of this stock solution to 10 mL with the diluent to achieve a theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Method Validation and System Suitability
This method is validated according to ICH Q2(R1) guidelines, which establish the necessary validation parameters for analytical procedures.[3][5][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank (diluent) injection.
-
Linearity: Assessed over a concentration range of 10-150 µg/mL. A calibration curve of peak area versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations at three levels (e.g., 80, 100, and 120 µg/mL). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Assessed by six replicate injections of the 100 µg/mL standard. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Assessed by analyzing the same standard on a different day with a different analyst. The RSD should be ≤ 2.0%.
-
-
System Suitability: Before sample analysis, inject the working standard solution five times. The system is deemed suitable if the RSD of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
Experimental and Data Processing Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method described provides a reliable, accurate, and robust tool for the quantitative analysis of this compound. Its adherence to established validation guidelines ensures that the data generated is suitable for quality control, stability studies, and purity assessments in research and industrial settings. The use of a common C18 column and standard reagents makes this method easily transferable to any modern analytical laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. benchchem.com [benchchem.com]
- 7. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lctsbible.com [lctsbible.com]
- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for the Identification of 7-Methoxyindole-3-acetonitrile by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
7-Methoxyindole-3-acetonitrile is an indole derivative of significant interest in the fields of medicinal chemistry and drug development due to its role as a potential synthetic intermediate for various bioactive molecules. Accurate and reliable identification and quantification of this compound are crucial for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering high chromatographic resolution and definitive mass spectral identification. However, the inherent polarity and low volatility of indole compounds necessitate a robust protocol involving sample preparation and chemical derivatization to ensure amenability with GC-MS analysis.
This guide provides a comprehensive, field-proven protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound. The methodologies detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only execute the protocol but also to understand and adapt it as needed.
Principle of the Method
The successful analysis of this compound by GC-MS hinges on a multi-step process. Initially, the analyte is extracted from its matrix using a suitable solvent system. For complex matrices such as plant material or biological fluids, a purification step using Solid Phase Extraction (SPE) is employed to remove interfering substances. Due to the presence of an active hydrogen on the indole nitrogen, this compound is not sufficiently volatile for direct GC analysis. Therefore, a crucial derivatization step is performed to replace the active hydrogen with a non-polar functional group, thereby increasing its volatility and thermal stability. Silylation, specifically the formation of a trimethylsilyl (TMS) derivative, is a widely used and effective method for this purpose. The derivatized analyte is then introduced into the GC-MS system, where it is separated from other components on a capillary column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its unique fragmentation pattern, serves as a definitive fingerprint for the identification of the this compound derivative.
Materials and Reagents
Solvents and Chemicals
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
This compound standard (≥98%)
-
Helium (carrier gas, 99.999% purity)
Consumables
-
C18 Solid Phase Extraction (SPE) cartridges (500 mg, 3 mL)
-
Glass vials (2 mL) with PTFE-lined caps
-
Syringes and syringe filters (0.22 µm)
-
Pipettes and sterile pipette tips
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Overall workflow for the GC-MS analysis of this compound.
Detailed Protocols
Part 1: Sample Extraction and Purification
The choice of extraction method will depend on the sample matrix. For liquid samples with minimal interference, a simple liquid-liquid extraction may suffice. However, for complex matrices like plant tissues, a more rigorous extraction and purification protocol is necessary. The following protocol is based on established methods for the extraction of indole compounds from complex matrices.[1][2]
Protocol 1: Solid Phase Extraction (SPE) for Sample Clean-up [1][3]
-
Sample Homogenization and Extraction:
-
For solid samples (e.g., plant tissue), homogenize a known weight (e.g., 1 g) in 10 mL of methanol:water (4:1, v/v).
-
Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Dilute the collected supernatant with deionized water to a final methanol concentration of 20%.
-
Acidify the diluted extract to pH 3 with formic acid. This step is crucial as it protonates the indole nitrogen, increasing its retention on the C18 stationary phase.[3]
-
Load the acidified extract onto the conditioned C18 SPE cartridge at a slow flow rate (approx. 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water (pH 3 with formic acid) to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound with 5 mL of methanol.
-
Collect the eluate in a clean glass vial.
-
-
Evaporation:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization.
-
Part 2: Silylation (Derivatization)
Silylation is a chemical process that replaces active hydrogen atoms with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable for GC analysis.[4][5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating agent for this purpose.[6]
Protocol 2: Trimethylsilylation of this compound
-
Reagent Preparation:
-
Ensure all glassware is completely dry to prevent hydrolysis of the silylating reagent.[5]
-
Work in a fume hood and wear appropriate personal protective equipment.
-
-
Derivatization Reaction:
-
To the dried extract from Part 1, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[6]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature before opening.
-
The derivatized sample is now ready for GC-MS injection.
-
The derivatization reaction is illustrated below:
Caption: Silylation of this compound with MSTFA.
GC-MS Instrumental Parameters
The following instrumental parameters are a good starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust, and relatively non-polar column suitable for a wide range of derivatized compounds.[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency and is compatible with most mass spectrometers.[7] |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation.[8] |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | Maximizes the transfer of the analyte onto the column, enhancing sensitivity for trace analysis. |
| Oven Program | - Initial temperature: 80°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C | This temperature program allows for the separation of the analyte from solvent and other potential byproducts. The final temperature ensures elution of the derivatized compound.[2][7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns.[9] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and well-characterized fragmentation.[9] |
| Source Temperature | 230°C | Maintains the ions in the gas phase and prevents contamination.[8] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS.[8] |
| Scan Range | 50 - 400 m/z | This range will encompass the molecular ion and key fragment ions of the derivatized analyte. |
| Solvent Delay | 4 min | Prevents the high concentration of solvent from entering the mass spectrometer, which can damage the detector. |
Data Analysis and Interpretation
The primary identification of the TMS derivative of this compound is based on its mass spectrum. The expected mass spectrum will be analogous to that of the TMS derivative of indole-3-acetonitrile, with a mass shift corresponding to the methoxy group.
Expected Mass Spectrum of TMS-7-Methoxyindole-3-acetonitrile:
-
Molecular Weight of this compound: 186.21 g/mol
-
Molecular Weight of TMS-7-Methoxyindole-3-acetonitrile: 258.38 g/mol (addition of a TMS group, Si(CH₃)₃, minus H)
Key Expected Fragment Ions:
Based on the known fragmentation of silylated indole compounds, the following key ions are anticipated[10][11][12]:
-
Molecular Ion (M⁺): m/z 258. This peak confirms the molecular weight of the derivatized analyte.
-
[M-15]⁺: m/z 243. This corresponds to the loss of a methyl group (•CH₃) from the TMS moiety, a very common fragmentation pathway for TMS derivatives.[12]
-
Base Peak (likely): A prominent peak corresponding to the stable TMS cation or a fragment containing it. For many TMS derivatives, the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73 is a significant peak.[13]
-
Other Characteristic Fragments: Fragmentation of the indole ring and the acetonitrile side chain will also produce characteristic ions.
The mass spectrum of the TMS derivative of indole-3-acetonitrile shows a molecular ion at m/z 228 and a significant [M-15]⁺ peak at m/z 213.[10] By analogy, the TMS derivative of this compound is expected to exhibit a similar pattern with a 30 m/z unit shift for the molecular ion and related fragments containing the methoxy group.
Troubleshooting
| Problem | Potential Cause | Solution |
| No peak or very small peak for the analyte | Incomplete derivatization | Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. |
| Poor extraction recovery | Check the pH of the sample before SPE loading. Ensure proper conditioning and elution of the SPE cartridge. | |
| Analyte degradation | Avoid excessive heat during sample preparation and injection. | |
| Multiple peaks for the analyte | Incomplete derivatization or side reactions | Optimize derivatization conditions. Ensure the sample is completely dry before adding reagents. |
| Isomeric impurities in the standard | Check the purity of the standard. | |
| Poor peak shape (tailing) | Active sites in the GC system | Use a deactivated liner and column. Ensure the system is clean. |
| Analyte is not fully derivatized | Re-optimize the derivatization protocol. | |
| High background noise | Contaminated solvents or reagents | Use high-purity solvents and fresh reagents. |
| GC system contamination | Bake out the column and clean the injector and ion source. |
Conclusion
This application note provides a detailed and robust protocol for the identification of this compound using GC-MS. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can achieve reliable and accurate results. The provided rationale for each step and the troubleshooting guide are intended to empower users to adapt and optimize the method for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cebs-ext.niehs.nih.gov [cebs-ext.niehs.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Indole-3-acetonitrile, TMS derivative [webbook.nist.gov]
- 11. GMD - Indole-3-acetonitrile (1TMS) - InChI=1S/C13H16N2Si/c1-16(2,3)15-10-11(8-9-14)12-6-4-5-7-13(12)15/h4-7,10H,8H2,1-3H3 [gmd.mpimp-golm.mpg.de]
- 12. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Melatonin Analogues Using 7-Methoxyindole-3-acetonitrile
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Methoxyindole-3-acetonitrile as a key precursor in the synthesis of melatonin and its analogues. Melatonin, a neurohormone primarily known for regulating circadian rhythms, and its derivatives are subjects of intense research due to their wide-ranging physiological effects and therapeutic potential.[1] This guide offers a detailed exploration of the synthetic pathways, focusing on the critical reduction of the nitrile functionality and subsequent N-acylation. We present scientifically robust protocols, explain the underlying chemical principles, and provide data to ensure reproducible and efficient synthesis.
Introduction: The Significance of Melatonin and its Analogues
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with well-documented roles in sleep regulation, as well as antioxidant, anti-inflammatory, and immunomodulatory properties.[2] The indoleamine structure of melatonin lends itself to chemical modification, allowing for the synthesis of analogues with altered pharmacokinetic profiles and receptor selectivity.[3] These analogues are invaluable tools for elucidating the mechanisms of melatonin's actions and for developing novel therapeutics for a variety of disorders, including sleep disturbances, neurodegenerative diseases, and cancer.[1]
The 7-methoxy substitution on the indole ring is of particular interest. Studies have shown that substituents at the C7 position can influence the binding affinity and agonist potency of melatonin analogues at its receptors, MT1 and MT2.[4][5] For instance, the presence of an electronegative group at the C7 position may be favored for binding at the MT2 receptor.[4][5] Therefore, this compound serves as a strategic starting material for accessing a unique chemical space of melatonin-related compounds.
Synthetic Strategy Overview
The core synthetic transformation involves a two-step sequence starting from this compound:
-
Reduction of the Nitrile: The cyano group of this compound is reduced to a primary amine, yielding 7-methoxytryptamine.
-
N-Acylation: The resulting primary amine is then acylated to introduce the characteristic N-acetyl group of melatonin or other acyl groups to generate novel analogues.
This straightforward approach allows for modularity in the synthesis, where various reducing agents and acylating agents can be employed to optimize the reaction and to create a diverse library of analogues.
References
- 1. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Melatonin Analogues Potently Inhibit MAO-B and Protect PC12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: effect of substituents on potency and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
7-Methoxyindole-3-acetonitrile: A Versatile Scaffold for the Synthesis of Bioactive Molecules
Abstract
7-Methoxyindole-3-acetonitrile is a strategically functionalized heterocyclic compound that serves as a pivotal starting material for a diverse range of bioactive molecules. The presence of the methoxy group at the 7-position of the indole ring, combined with the reactive cyanomethyl group at the 3-position, offers a unique combination of electronic properties and synthetic handles. This allows for its elaboration into compounds with significant therapeutic and biological potential, including neuropharmacological agents and plant growth regulators. This technical guide provides an in-depth exploration of this compound as a building block, detailing its application in the synthesis of key bioactive derivatives such as 7-methoxyindole-3-acetic acid and 7-methoxytryptamine. We present validated, step-by-step protocols for these transformations and discuss the mechanistic rationale behind the chosen synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Strategic Advantage of the 7-Methoxyindole Scaffold
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a methoxy substituent, particularly at the 7-position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The electron-donating nature of the methoxy group can influence the electron density of the indole ring, affecting its reactivity and interaction with biological targets.[2]
This compound emerges as a particularly valuable building block due to the dual functionality it presents:
-
The 7-Methoxy Group: This group can enhance metabolic stability and influence binding affinity to target proteins. Its position can lead to unique structure-activity relationships compared to the more commonly studied 5-methoxy isomers.
-
The 3-Acetonitrile Moiety: This group is a versatile precursor to two critical functional groups in bioactive molecules: the carboxylic acid and the primary amine. The conversion of the nitrile provides a straightforward entry into indole-3-acetic acids (auxin analogs) and tryptamines (serotonin and melatonin analogs).
This guide will focus on two primary synthetic pathways originating from this compound, demonstrating its utility in generating molecules with distinct and significant biological activities.
Caption: Synthetic pathways from this compound.
Application I: Synthesis of 7-Methoxyindole-3-Acetic Acid (A Potential Auxin Analog)
Indole-3-acetic acid (IAA) is the most prevalent and potent native auxin in plants, regulating a vast array of developmental processes.[1] Its derivatives are also investigated for their anti-inflammatory and antioxidant properties in mammalian systems.[3][4][5] The hydrolysis of the nitrile group in this compound provides a direct route to 7-methoxyindole-3-acetic acid, a valuable compound for agrochemical and pharmacological research.
Mechanistic Rationale: Base-Catalyzed Nitrile Hydrolysis
Base-catalyzed hydrolysis of nitriles is a robust and widely used transformation. The reaction proceeds in two stages: initial conversion of the nitrile to an amide, followed by hydrolysis of the amide to the carboxylate salt. The strong nucleophile, hydroxide ion (OH⁻), attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under basic conditions, proceeds via nucleophilic acyl substitution to yield the carboxylate, which is then protonated during acidic workup to afford the final carboxylic acid.
Detailed Protocol: Base-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of indole-3-acetonitrile.[1][6]
Materials and Reagents:
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Base: To this solution, add an aqueous solution of potassium hydroxide (5.0 eq). The concentration of the KOH solution should be sufficient to ensure a significant excess of hydroxide ions.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the remaining residue in water. Wash the aqueous solution with diethyl ether to remove any non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The product, 7-methoxyindole-3-acetic acid, will precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Self-Validation: The identity and purity of the synthesized 7-methoxyindole-3-acetic acid should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values if available.
Application II: Synthesis of 7-Methoxytryptamine (A Precursor for Melatonin Analogs)
Tryptamines are a class of monoamine alkaloids that includes the neurotransmitter serotonin and the hormone melatonin. 7-Methoxytryptamine is a key intermediate for the synthesis of 7-methoxy melatonin analogs and other neuropharmacological agents.[7] Derivatives such as 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT) are known serotonin receptor modulators.[8] The reduction of the nitrile group in this compound offers a direct and efficient route to this important tryptamine.
Mechanistic Rationale: Nitrile Reduction with Raney Nickel
The catalytic hydrogenation of nitriles to primary amines using Raney Nickel is a widely employed and effective method.[9][10] This heterogeneous catalysis method offers high yields and avoids the use of pyrophoric and moisture-sensitive reagents like lithium aluminum hydride (LiAlH₄). The reaction involves the adsorption of both the nitrile and hydrogen onto the surface of the Raney Nickel catalyst. The C≡N triple bond is sequentially reduced, first to an imine intermediate, which is then further reduced to the primary amine.
Detailed Protocol: Raney Nickel Catalyzed Reduction
This protocol is based on a general and efficient method for the reduction of nitriles to primary amines.[9][10]
Materials and Reagents:
-
This compound
-
Raney® Nickel (slurry in water)
-
Potassium Borohydride (KBH₄)
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for filtration and extraction
Safety Precaution: Raney Nickel is pyrophoric when dry and must be handled with care. Always keep it wet and under an inert atmosphere if possible.
Step-by-Step Procedure:
-
Catalyst and Reductant Preparation: In a round-bottom flask, add anhydrous ethanol, followed by potassium borohydride (4.0 eq) and a slurry of Raney Nickel (approx. 1.0 eq).
-
Substrate Addition: To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC. For less reactive substrates, gentle heating may be required.
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry. Quench the Raney Nickel on the Celite pad immediately with copious amounts of water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Aqueous Workup: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-methoxytryptamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Self-Validation: The structure and purity of the resulting 7-methoxytryptamine should be confirmed by analytical methods such as NMR and Mass Spectrometry. The formation of the primary amine can be confirmed by the appearance of characteristic signals in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum.
Summary of Applications and Quantitative Data
| Starting Material | Transformation | Product | Key Reagents | Potential Bioactivity |
| This compound | Nitrile Hydrolysis | 7-Methoxyindole-3-Acetic Acid | KOH, HCl | Plant growth regulator, Anti-inflammatory, Antioxidant[3][4] |
| This compound | Nitrile Reduction | 7-Methoxytryptamine | Raney Ni, KBH₄ | Melatonin analog precursor, Serotonin receptor modulator[7][8][11] |
Conclusion
This compound stands out as a high-potential building block for the synthesis of diverse and biologically significant molecules. The straightforward and high-yielding protocols for its conversion into 7-methoxyindole-3-acetic acid and 7-methoxytryptamine provide researchers with reliable pathways to access valuable compounds for agrochemical and pharmaceutical development. The strategic placement of the methoxy group at the 7-position offers opportunities for novel structure-activity relationship studies, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles. The methodologies detailed in this guide are designed to be robust and adaptable, empowering scientists to fully exploit the synthetic potential of this versatile indole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. a2bchem.com [a2bchem.com]
- 8. 7-MeO-DMT - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Versatile Derivatization Strategies for 7-Methoxyindole-3-acetonitrile: A Gateway to Novel Bioactive Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] 7-Methoxyindole-3-acetonitrile, in particular, represents a strategically valuable starting material, offering multiple reaction handles for diversification. The methoxy group at the 7-position influences the electronic properties of the indole ring, while the 3-acetonitrile moiety serves as a versatile precursor for key functional groups like carboxylic acids and primary amines, which are foundational to the synthesis of tryptamines and other bioactive molecules.[2] This application note provides a detailed guide with robust protocols for the derivatization of this compound, focusing on transformations of the acetonitrile group and modifications at the indole nitrogen. The methodologies are designed to be broadly applicable, enabling researchers to generate diverse libraries of novel compounds for screening and lead optimization in drug discovery programs.
The Strategic Importance of the 7-Methoxyindole Scaffold
The indole ring system is a cornerstone of many pharmacologically active agents due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[3] The presence of a methoxy group, as in 7-methoxyindole, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.[4] Indole-3-acetonitriles are not only known as plant growth regulators but are also highly valued as synthetic intermediates.[2] The derivatization of this compound opens pathways to compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.[1][3][5]
This guide details three primary derivatization pathways that leverage the key reactive sites of the molecule:
-
Hydrolysis of the Nitrile: Conversion to the corresponding acetic acid derivative.
-
Reduction of the Nitrile: Formation of 7-methoxytryptamine, a key building block for neurologically active compounds.
-
Alkylation of the Indole Nitrogen: Introduction of diverse substituents to modulate lipophilicity and biological activity.
Figure 1: Key derivatization pathways for this compound.
Transformation of the Acetonitrile Functional Group
The acetonitrile group at the C3 position is a powerful synthetic handle. Its conversion into a carboxylic acid or a primary amine unlocks access to a vast chemical space through subsequent amide coupling, esterification, or reductive amination reactions.
Protocol: Hydrolysis of Nitrile to 7-Methoxyindole-3-acetic Acid
The conversion of the nitrile to a carboxylic acid provides an essential anchor point for building more complex molecules, such as peptide conjugates or ester-based prodrugs. Basic hydrolysis is often preferred for indole-containing compounds to avoid potential polymerization or degradation under harsh acidic conditions.
Principle: This protocol employs aqueous sodium hydroxide in a refluxing ethanol-water mixture. The hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a series of steps that ultimately lead to the formation of a sodium carboxylate salt. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Base: Add sodium hydroxide (NaOH, 5.0 eq) pellets to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts.
-
Drying and Characterization: Dry the product under vacuum. The purity and identity of the resulting 7-Methoxyindole-3-acetic acid can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Causality and Insights:
-
Choice of Base: NaOH is a strong, inexpensive base sufficient for this hydrolysis. Using a large excess ensures the reaction goes to completion.
-
Solvent System: The ethanol/water mixture ensures the solubility of both the organic starting material and the inorganic base, creating a homogenous reaction environment.
-
Acidic Workup: Protonation is a critical final step to isolate the neutral carboxylic acid from its salt form. Performing this step in an ice bath helps to control the exotherm and can improve the precipitation of the product.
Protocol: Reduction of Nitrile to 7-Methoxytryptamine
The reduction of the acetonitrile group is a direct and efficient route to tryptamines, a class of compounds with profound biological activities, particularly in neuroscience.[6] 7-Methoxytryptamine itself is a valuable intermediate for synthesizing more complex alkaloids and pharmaceutical agents.
Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by hydrolysis during the workup to liberate the amine.
Figure 2: Workflow for the reduction of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Caution: The reaction is highly exothermic.
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially, add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
This procedure is critical for safety and effectively quenching the excess LiAlH₄ to produce a granular, easily filterable aluminum salt precipitate.
-
-
Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-Methoxytryptamine.
Causality and Insights:
-
Inert Atmosphere: LiAlH₄ reacts violently with water and moisture. An inert atmosphere is mandatory for safety and to prevent the decomposition of the reagent.
-
Anhydrous Solvents: The use of anhydrous THF is crucial for the same reasons mentioned above.
-
Fieser Workup: This specific quenching procedure is a well-established and safer alternative to adding large amounts of water or acid, which can be hazardous. It results in the formation of granular aluminum salts that are much easier to remove by filtration than the gelatinous precipitate formed by other methods.
Functionalization of the Indole Nitrogen
The N-H proton of the indole is acidic and can be readily deprotonated by a suitable base, allowing for the introduction of a wide variety of substituents. This modification is a cornerstone of indole chemistry, used to tune the electronic and steric properties of the molecule.
Protocol: General Procedure for N-Alkylation
N-alkylation can enhance a compound's lipophilicity, alter its metabolic profile, and introduce new points for interaction with biological targets.[7]
Principle: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the indole nitrogen, forming a sodium indolide salt. This highly nucleophilic anion then reacts with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form the N-alkylated product.
Step-by-Step Protocol:
-
Reaction Setup: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to an oven-dried flask under an inert atmosphere. Wash the NaH with anhydrous hexane to remove the mineral oil, and carefully decant the hexane. Add anhydrous N,N-Dimethylformamide (DMF) or THF.
-
Deprotonation: Cool the suspension to 0°C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Stir the mixture at 0°C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 1-3 hours).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Choice of Base: NaH is ideal because it is a very strong, non-nucleophilic base. This ensures complete deprotonation of the indole nitrogen without competing nucleophilic attack on the alkyl halide or the nitrile group.
-
Solvent: Polar aprotic solvents like DMF or THF are excellent choices as they effectively solvate the cation of the indolide salt, enhancing the nucleophilicity of the indole anion.
-
Safety: NaH is flammable and reacts with water to produce hydrogen gas. It must be handled with care under an inert atmosphere. The quenching step must be performed slowly and at a low temperature.
Summary of Methodologies
The following table summarizes the key parameters for the described derivatization protocols.
| Protocol | Target Functional Group | Key Reagents | Solvent | Typical Temp. | Typical Time | Primary Product |
| 2.1 | Acetonitrile (C≡N) | NaOH, HCl | Ethanol/Water | Reflux | 4-6 h | Carboxylic Acid |
| 2.2 | Acetonitrile (C≡N) | LiAlH₄ | Anhydrous THF | Reflux | 2-4 h | Primary Amine |
| 3.1 | Indole Nitrogen (N-H) | NaH, Alkyl Halide | Anhydrous DMF/THF | 0°C to RT | 1-3 h | N-Alkyl Indole |
Conclusion
This compound is a highly versatile and valuable building block for chemical synthesis and drug discovery. The protocols detailed in this application note provide robust and scalable methods for its derivatization at two key positions: the acetonitrile side chain and the indole nitrogen. By leveraging these transformations, researchers can efficiently generate libraries of novel indole derivatives, paving the way for the discovery of new therapeutic agents and chemical probes to explore complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. chemrxiv.org [chemrxiv.org]
- 4. soc.chim.it [soc.chim.it]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low purity of synthesized 7-Methoxyindole-3-acetonitrile
Welcome to the technical support center for the synthesis of 7-Methoxyindole-3-acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format to directly address challenges you may encounter during your experiments.
I. Troubleshooting Guide: From Reaction to Pure Product
This section provides a detailed walkthrough of common issues, their underlying causes, and actionable solutions for the synthesis of this compound, primarily focusing on the conversion from 7-methoxyindole-3-carboxaldehyde.
Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What's going on?
A1: Incomplete conversion of 7-methoxyindole-3-carboxaldehyde is a frequent hurdle. The root cause often lies in the reactivity of the reagents or suboptimal reaction conditions.
Underlying Causes & Solutions:
-
Poor Quality of Sodium Borohydride (NaBH₄): This reducing agent can degrade upon exposure to moisture.
-
Solution: Use a freshly opened bottle of NaBH₄ or a previously opened bottle that has been stored in a desiccator. Consider titrating the NaBH₄ to determine its active hydride content.
-
-
Insufficient Cyanide Nucleophile: A stoichiometric amount of sodium cyanide (NaCN) may not be enough to drive the reaction to completion, especially if there are competing side reactions.
-
Solution: Employ a significant excess of NaCN (e.g., ~10 molar equivalents) as this has been shown to improve yields in analogous syntheses.[1]
-
-
Suboptimal Solvent System: The choice of solvent is critical for both the reduction and the subsequent cyanation step.
-
Solution: A 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO) has been demonstrated to be highly effective in similar syntheses, suppressing the formation of certain byproducts and enhancing the yield of the desired nitrile.[1]
-
-
Low Reaction Temperature: While the initial reduction with NaBH₄ is typically performed at room temperature, the subsequent cyanation may require heating to proceed at a reasonable rate.
-
Solution: After the initial reduction, consider gently heating the reaction mixture to facilitate the displacement by the cyanide ion. Monitor the progress by Thin Layer Chromatography (TLC).
-
Experimental Protocol: Monitoring Reaction Progress
-
TLC System: A common eluent system for indole derivatives is a mixture of hexane and ethyl acetate or chloroform and methanol. Start with a ratio of 8:2 (hexane:ethyl acetate) and adjust the polarity as needed.
-
Visualization: Indole derivatives are often UV-active and can be visualized under a UV lamp (254 nm).[2] For more sensitive detection, use a staining reagent such as Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol), which gives characteristically colored spots with indoles.[3][4]
-
Analysis: Spot the crude reaction mixture alongside the starting material (7-methoxyindole-3-carboxaldehyde). An incomplete reaction will show a persistent spot corresponding to the starting material.
Q2: My TLC shows multiple new spots, not just my desired product. What are these impurities?
A2: The formation of multiple products is a classic sign of side reactions. In the synthesis of indole-3-acetonitriles from the corresponding aldehydes, several byproducts are known to occur.
Common Impurities and Their Origins:
-
N-(7-Methoxyindol-3-yl)methylformamide: This is a significant byproduct formed when formamide is used as a solvent, arising from the reductive amination of the starting aldehyde followed by N-formylation.[1]
-
7-Methoxyindole-3-methanol: Incomplete conversion of the intermediate alcohol to the nitrile can leave this byproduct in your crude mixture.
-
Unreacted 7-Methoxyindole-3-carboxaldehyde: As discussed in Q1, this will be present if the reaction has not gone to completion.
-
7-Methoxyindole: This can be formed via the decomposition of the starting material or product under harsh reaction conditions.
Impurity Identification Workflow:
Caption: Workflow for impurity identification.
Q3: My final product is a dark, oily substance instead of a crystalline solid. How can I purify it?
A3: The presence of impurities often prevents the crystallization of the desired product, resulting in an oil. Effective purification is key to obtaining a solid product.
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired nitrile from polar byproducts.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system like chloroform (CHCl₃) and gradually increase the polarity by adding methanol (MeOH). A common gradient is from 100% CHCl₃ to a mixture of 95:5 CHCl₃:MeOH.[1]
-
Pro-Tip: For particularly stubborn separations, consider "dry loading" your crude product. Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column for improved separation.
-
Column Chromatography Protocol:
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% chloroform). Pour this into your column and allow it to pack evenly.
-
Sample Loading: Use the dry loading method described above for best results with an oily product.
-
Elution: Begin eluting with the least polar solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by adding increasing percentages of methanol).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Recrystallization: Once a reasonable level of purity is achieved through chromatography, recrystallization can be used to obtain a highly pure, crystalline solid.
-
Solvent System: For indole derivatives, a two-solvent system is often effective. A good starting point is chloroform-hexane.[1] Dissolve the compound in a minimal amount of hot chloroform (the "good" solvent) and then slowly add hexane (the "poor" solvent) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Recrystallization Troubleshooting:
| Problem | Cause | Solution |
| Product "oils out" | The solute is coming out of solution above its melting point, often due to impurities or rapid cooling. | Reheat the solution to redissolve the oil, add a small amount more of the "good" solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| No crystals form | The solution may be too dilute, or the chosen solvent system is not ideal. | Try to slowly evaporate some of the solvent to concentrate the solution. If that fails, remove the solvent entirely and try a different recrystallization solvent system. |
| Poor recovery | The compound may be too soluble in the chosen solvent, even at low temperatures. | Reduce the amount of solvent used initially. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtering. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to be used for preparing this compound?
A1: A highly plausible and efficient method is the one-step conversion from 7-methoxyindole-3-carboxaldehyde. This involves the reduction of the aldehyde to the corresponding alcohol in situ, followed by nucleophilic substitution with a cyanide source. A published procedure for the analogous 4-methoxyindole-3-acetonitrile uses sodium borohydride for the reduction and sodium cyanide as the cyanide source in a methanol/formamide solvent system.[1]
Q2: How can I prepare the starting material, 7-methoxyindole-3-carboxaldehyde?
A2: The Vilsmeier-Haack reaction is a common and effective method for the formylation of indoles at the 3-position. This reaction typically involves treating 7-methoxyindole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6]
Q3: Are there any specific safety precautions I should take?
A3: Yes, absolutely. Sodium cyanide (NaCN) is highly toxic. All manipulations involving NaCN should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. It is crucial to avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched and disposed of according to your institution's safety protocols.
Q4: How should I store the final product, this compound?
A4: Indole derivatives can be sensitive to light, air, and heat. It is recommended to store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to prevent degradation.
Q5: What are the expected ¹H NMR signals for the product and the main N-formylated impurity?
Predicted ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
| Compound | Key Proton Signals (Predicted) |
| This compound (Product) | - A singlet for the CH₂ group of the acetonitrile moiety (~3.8-4.0 ppm).- A singlet for the methoxy (OCH₃) group (~3.9-4.0 ppm).- Aromatic protons in the range of 6.5-7.5 ppm.- A broad singlet for the indole N-H proton (>8.0 ppm). |
| N-(7-Methoxyindol-3-yl)methylformamide (Impurity) | - A doublet for the CH₂ group attached to the nitrogen (~4.5-4.7 ppm).- A singlet for the formyl (CHO) proton (~8.0-8.2 ppm).- A singlet for the methoxy (OCH₃) group (~3.9-4.0 ppm).- Aromatic protons in the range of 6.5-7.5 ppm.- A broad singlet for the indole N-H proton (>8.0 ppm). |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
III. Visualization of the Synthetic Pathway
Caption: Synthetic pathway to this compound.
IV. References
-
BenchChem. (2025). overcoming challenges in the purification of polar indole derivatives. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography. --INVALID-LINK--
-
Ishii, H., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles, 47(1), 509-516. --INVALID-LINK--
-
Arborpharm. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. --INVALID-LINK--
-
EPFL. (n.d.). TLC Visualization Reagents. --INVALID-LINK--
-
Stolarczyk, M., et al. (2012). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 25(4), 352-358. --INVALID-LINK--
-
Jepson, J. B., & Smith, I. (1956). Thin layer chomatography of indolyl-acrylyl-glycine and other urinary indoles. Nature, 177(4501), 224-225. --INVALID-LINK--
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 853-867. --INVALID-LINK--
-
SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. --INVALID-LINK--
-
Roberts, J., & Rosenfeld, H. J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. --INVALID-LINK--
-
Pillay, D. T., & Mehdi, R. (1968). Separation of simple indole derivatives by thin layer chromatography. Journal of Chromatography A, 32(3), 592-595. --INVALID-LINK--
-
Lee, C.-H., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(12), 2132. --INVALID-LINK--
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of indole‐3‐acetonitrile‐4‐methoxy‐2‐C‐β‐D‐glucopyranoside, β‐analogues of C‐mannosyltryptophan, and 2,3‐diglycosylindoles. --INVALID-LINK--
-
Gallego, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5601. --INVALID-LINK--
-
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. --INVALID-LINK--
-
LookChem. (n.d.). Cas 109021-59-2,7-Methoxy-3-indolecarboxaldehyde. --INVALID-LINK--
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. --INVALID-LINK--
-
Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of substituted indole-3-carboxaldehyde derivatives. --INVALID-LINK--
-
Domínguez, G., & Lira, R. (2017). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Scientific Reports, 7(1), 1-8. --INVALID-LINK--
-
Organic Syntheses. (n.d.). indole-3-aldehyde. --INVALID-LINK--
-
BenchChem. (2025). improving the yield of 3-Indoleacetonitrile chemical synthesis. --INVALID-LINK--
-
PubChem. (n.d.). N-Methylformamide. --INVALID-LINK--
-
ChemicalBook. (n.d.). N-Methylformamide(123-39-7) 1H NMR spectrum. --INVALID-LINK--
-
SpectraBase. (n.d.). (E)-N-Methoxymethyl-formamide - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--
-
ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. --INVALID-LINK--
-
Palladino, P., et al. (2024). A novel colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances, 3, 100486. --INVALID-LINK--
-
The Royal Society of Chemistry. (2018). Supporting Information. --INVALID-LINK--
-
SpectraBase. (n.d.). N-Methylformamide - Optional[15N NMR] - Chemical Shifts. --INVALID-LINK--
-
ChemicalBook. (2023). This compound. --INVALID-LINK--
-
ResearchGate. (n.d.). Review article 51. --INVALID-LINK--
-
ResearchGate. (2025). On the 7-azaindole in acetonitrile anhydrous solutions as an inappropriate photophysical model for DNA base pairs. --INVALID-LINK--
References
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. akjournals.com [akjournals.com]
- 3. epfl.ch [epfl.ch]
- 4. silicycle.com [silicycle.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with 7-Methoxyindole-3-acetonitrile
Welcome to the technical support guide for 7-Methoxyindole-3-acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive laboratory experience to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The indole ring system is inherently hydrophobic, and the presence of the methoxy group, while adding some polarity, does not sufficiently counteract the nonpolar nature of the bicyclic aromatic core to allow for significant dissolution in water.[1][2] Compounds with high lipophilicity often present challenges in achieving adequate concentrations for in vitro and in vivo studies.[1]
Q2: I'm struggling to dissolve this compound directly in my aqueous buffer for a cellular assay. What is the recommended first step?
A2: Direct dissolution in aqueous buffers is often unsuccessful. The standard and most effective initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of compounds.[3] Once a high-concentration stock is achieved in DMSO, it can be serially diluted into your aqueous experimental medium.[1][3]
Q3: When I dilute my DMSO stock solution into my aqueous buffer, a precipitate forms. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The small percentage of DMSO from the stock solution is not sufficient to keep the compound dissolved.
To prevent this, consider the following strategies:
-
Lower the Final Concentration: The simplest approach is to reduce the target concentration in your assay.
-
Optimize Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic co-solvent may be necessary.[4] However, it is critical to keep the final DMSO concentration low, typically below 0.5%, to avoid cellular toxicity and interference with the assay.[3][5]
-
Employ Solubilizing Agents: Incorporate excipients such as surfactants (e.g., Tween® 80) or cyclodextrins into your final aqueous medium.[1][6] These agents can encapsulate the hydrophobic compound, increasing its apparent solubility.[1]
-
Serial Dilutions: Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[3] This ensures that the compound is gradually introduced to the less favorable solvent environment.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, pH modification can be a very effective technique if the molecule has ionizable groups.[1][6] The indole nitrogen has a pKa, and its protonation state is dependent on the pH of the solution.[1] For weakly basic compounds, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[1][7] Conversely, if the molecule has an acidic functional group, increasing the pH would enhance solubility.[1][7] It is essential to determine the pKa of this compound to optimize the buffer pH for dissolution.
Q5: What are co-solvents and how do I choose the right one?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8][9]
Selection Criteria:
-
Polarity Matching: The goal is to create a solvent mixture with a polarity that is more favorable for your compound.
-
Miscibility: The co-solvent must be fully miscible with water or your primary buffer.
-
Compatibility: The co-solvent must not react with your compound or interfere with your experiment (e.g., inhibit an enzyme).[9]
Common co-solvents for biological assays include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][10]
Troubleshooting Guides: Step-by-Step Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of a poorly soluble compound like this compound.
Objective: To create a high-concentration, stable stock solution for subsequent dilutions.
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Accurately weigh the calculated mass of this compound.
-
Dissolution: Transfer the weighed compound into a sterile tube and add the calculated volume of DMSO.
-
Mixing: Vortex the tube until the compound is completely dissolved.[3] Visual inspection for any remaining solid particles is crucial.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes or gently warm it (e.g., 37°C).[3] Be cautious with heat as it may degrade some compounds.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[3][5]
Protocol 2: The Co-Solvent Method for Enhanced Aqueous Solubility
This protocol details how to use a co-solvent system to improve the solubility of this compound in an aqueous buffer.
Objective: To prepare a working solution in an aqueous medium without precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, TRIS)
-
Co-solvent (e.g., Ethanol, PEG 400)
-
Sterile dilution tubes
Procedure:
-
Determine Final Concentrations: Decide on the final desired concentration of this compound and the maximum tolerable percentage of the co-solvent and DMSO in your assay.
-
Prepare Co-solvent/Buffer Mix: In a sterile tube, prepare the final aqueous medium by adding the appropriate amount of co-solvent to the buffer. For example, to make a 5% ethanol solution, add 50 µL of ethanol to 950 µL of buffer.
-
Dilution: Add the required volume of the DMSO stock solution directly to the co-solvent/buffer mixture. It is often preferable to add the DMSO stock directly to the final assay medium to maximize interaction with proteins or other components that can help maintain solubility.[11]
-
Mixing: Gently vortex the solution to ensure homogeneity.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. A clear solution indicates successful solubilization.[4]
Data Presentation: Solvent and Co-Solvent Properties
| Solvent/Co-solvent | Formula | Boiling Point (°C) | Density (g/mL) | Relative Polarity |
| Water | H₂O | 100 | 1.000 | 1.000 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 0.444 |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 0.654 |
| Methanol | CH₄O | 64.7 | 0.792 | 0.762 |
| Polyethylene Glycol 400 | C₂ₙH₄ₙ₊₂Oₙ₊₁ | ~200 (decomposes) | ~1.128 | - |
| Propylene Glycol | C₃H₈O₂ | 188.2 | 1.036 | - |
Data compiled from various sources.[12][13]
Visualization of Experimental Workflows
Caption: A decision-making workflow for solubilizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. chemrealm.com [chemrealm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Preventing Degradation of 7-Methoxyindole-3-acetonitrile During Storage
Welcome to the technical support center for 7-Methoxyindole-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical compound. As an indole derivative, this compound is susceptible to degradation, which can compromise experimental outcomes and the quality of downstream applications. This resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate these risks.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the storage and handling of this compound.
Q1: What are the first visual signs of degradation for this compound?
A color change is the most immediate indicator of degradation.[1] Pure this compound should be a white to off-white or light yellow crystalline powder. Exposure to light and air can cause indole compounds to turn pink, red, or brown.[1][2] While a minor color change may not always signify a substantial loss of purity for every application, it is a definitive sign that degradation has begun and the material should be re-analyzed before use in sensitive experiments.[1]
Q2: What are the primary drivers of degradation during storage?
The degradation of indole compounds like this compound is primarily caused by:
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, especially when exposed to atmospheric oxygen.[1]
-
Light Exposure: Indole compounds can be light-sensitive, leading to photochemical degradation.[2]
-
Elevated Temperatures: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidative degradation.[1]
Q3: What are the ideal storage conditions for this compound?
To maintain the integrity of this compound, the following storage conditions are strongly recommended:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C for short-term storage.[1][2] -20°C for long-term storage.[1][3] | Reduces the rate of chemical degradation and oxidation.[1] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen).[1] | Displaces oxygen to prevent oxidation of the indole ring.[1] |
| Light | In an amber or opaque vial.[1] | Protects the compound from light-induced degradation.[2] |
| Container | Tightly sealed glass vial with a secure cap.[4] | Prevents exposure to moisture and atmospheric contaminants. |
Q4: I've observed a color change in my solid sample. Is it still usable?
A color change indicates that some level of degradation has occurred. The usability of the sample depends on the sensitivity of your application. For applications requiring high purity, such as in the development of pharmaceuticals, it is crucial to re-qualify the material using analytical techniques like HPLC to determine the actual purity before proceeding. For less sensitive applications, a slight color change might be acceptable, but it is always best practice to use a pure, non-degraded sample.[1]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the degradation of this compound.
Issue 1: Rapid Discoloration of Solid Compound
Symptoms: The solid this compound has turned noticeably pink, red, or brown in a short period.
Potential Causes & Corrective Actions:
-
Improper Storage Atmosphere: The vial may not have been properly flushed with an inert gas, or the seal may be compromised, allowing oxygen to enter.
-
Solution: Repackage the material under a fresh stream of argon or nitrogen in a new, tightly sealed amber vial. For highly sensitive applications, consider working within a glovebox.[1]
-
-
Light Exposure: The storage vial may not be adequately protecting the compound from light.
-
Solution: Ensure the compound is stored in an amber or opaque vial and kept in a dark location, such as a light-proof storage box within the refrigerator or freezer.[1]
-
-
Temperature Fluctuations: Frequent removal from cold storage and exposure to ambient temperatures can accelerate degradation.
-
Solution: Aliquot the compound into smaller, single-use vials to minimize the number of times the bulk material is warmed to room temperature.
-
Issue 2: Degradation of this compound in Solution
Symptoms: A solution of this compound, particularly in solvents like acetonitrile, changes color or shows unexpected peaks in analytical runs (e.g., HPLC).
Potential Causes & Corrective Actions:
-
Solvent Purity and Handling: The solvent may contain impurities or dissolved oxygen that can promote degradation. Acetonitrile itself can be reactive and should be handled with care.
-
Solution: Use high-purity, HPLC-grade solvents. Before preparing solutions, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Store prepared solutions under an inert atmosphere and in the dark at low temperatures.
-
-
Incompatible Storage Containers: Certain plastics or container materials may leach impurities or be permeable to oxygen.
-
Solution: Store solutions in glass vials with PTFE-lined caps. Ensure containers are tightly sealed.[5]
-
-
Cross-Contamination: Contamination with acids, bases, strong oxidizing agents, or metal ions can catalyze degradation.[6][7]
-
Solution: Ensure all glassware and equipment are scrupulously clean. Avoid using metal spatulas if metal ion catalysis is a concern.
-
Workflow for Assessing Compound Stability
If you suspect degradation, the following workflow can help you assess the purity and stability of your this compound.
Caption: Workflow for assessing the stability of this compound.
III. Experimental Protocols
Protocol 1: Inert Gas Overlay for Solid Compound Storage
This protocol describes the standard procedure for storing solid this compound under an inert atmosphere to prevent oxidative degradation.
Materials:
-
Amber glass vial with a septum-lined cap
-
Source of high-purity nitrogen or argon gas with a regulator
-
Needles (long and short)
-
This compound solid
Procedure:
-
Carefully transfer the desired amount of this compound into the amber glass vial. If the compound is extremely sensitive, perform this step in a glovebox.[1]
-
Securely cap the vial with the septum-lined cap.[1]
-
Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the solid.[1]
-
Insert a second, shorter needle through the septum to act as an exhaust for the displaced air.[1]
-
Gently flush the vial with the inert gas for 1-2 minutes.
-
Remove the exhaust needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas within the vial.
-
For additional protection, wrap the cap and neck of the vial with Parafilm.
-
Store the vial at the recommended temperature (2-8°C for short-term, -20°C for long-term).
Protocol 2: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing and storing solutions of this compound to minimize degradation.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., acetonitrile, DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas source (nitrogen or argon)
-
Gas dispersion tube (sparging needle)
Procedure:
-
Deoxygenate the Solvent: Before preparing the solution, deoxygenate the required volume of solvent by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes using a gas dispersion tube.
-
Prepare the Solution: In a clean, dry amber vial, dissolve the weighed amount of this compound in the deoxygenated solvent. If necessary, sonicate briefly to aid dissolution.
-
Inert Gas Overlay: Flush the headspace of the vial with nitrogen or argon for 30-60 seconds.
-
Seal and Store: Tightly cap the vial and store it at -20°C or -80°C for long-term stability.[3]
-
Thawing: When ready to use, allow the vial to warm to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.
IV. Understanding Degradation Pathways
The primary degradation pathway for indole-containing compounds is oxidation. The electron-rich pyrrole ring is susceptible to attack by atmospheric oxygen, which can be accelerated by light and heat. This can lead to the formation of various oxidized and polymerized products, which are often colored.
Caption: Factors contributing to the degradation of this compound.
By carefully controlling the storage conditions—specifically temperature, light exposure, and atmosphere—researchers can significantly extend the shelf-life and ensure the purity of their this compound, leading to more reliable and reproducible experimental results.
V. References
-
Benchchem. (n.d.). Technical Support Center: Prevention of Indole Compound Oxidation During Storage. Retrieved from --INVALID-LINK--
-
Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from --INVALID-LINK--
-
Chappell, C. L., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 82(10), 3219-3224.
-
Knowledge. (2022, June 20). Acetonitrile manufacturer tells you how to store acetonitrile. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Indole CAS#: 120-72-9. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from --INVALID-LINK--
-
Techno PharmChem. (n.d.). ACETONITRILE. Retrieved from --INVALID-LINK--
-
CDH Fine Chemical. (n.d.). INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--
-
Reddit. (2023, August 16). Storage of methyl anthralite and Indole. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Indole degradation and its metabolite analysis using HPLC. Retrieved from --INVALID-LINK--
-
Choshi, T., et al. (2002). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. HETEROCYCLES, 57(5), 841-847.
-
Microbe Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. Retrieved from --INVALID-LINK--
-
Selleck Chemicals. (n.d.). Indole. Retrieved from --INVALID-LINK--
References
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 7-Methoxyindole-3-acetonitrile
Welcome to the technical support resource for the LC-MS analysis of 7-Methoxyindole-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the common yet complex issue of matrix effects. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to build robust and reliable bioanalytical methods.
Understanding the Challenge: What Are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components within a sample except for the analyte of interest, this compound.[1] This includes endogenous substances like proteins, lipids, salts, and metabolites, especially in complex biological samples such as plasma, serum, or tissue homogenates.[1][2]
Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to an alteration of the analytical signal.[3][4] This phenomenon can manifest in two ways:
-
Ion Suppression: A reduction in the analyte signal, leading to decreased sensitivity and potential underestimation of the analyte's true concentration. This is the more common effect.[5]
-
Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the concentration.[3]
For a compound like this compound, which may be analyzed at low concentrations in complex biological matrices during pharmacokinetic or metabolic studies, unaddressed matrix effects can severely compromise data accuracy, precision, and reproducibility.[3] The primary culprits in electrospray ionization (ESI) are often late-eluting, less polar compounds like phospholipids, which can co-elute with the analyte and compete for ionization.[6]
Caption: Mechanism of Ion Suppression in the ESI Source.
Troubleshooting Guide & FAQs
This section is structured to help you diagnose and resolve specific issues you may encounter during method development and sample analysis.
Q1: My assay for this compound has poor reproducibility and accuracy. How can I determine if matrix effects are the cause?
A1: Before modifying your method, you must first confirm and quantify the matrix effect. Two fundamental experiments are used for this purpose: the Post-Extraction Spike method for quantitative assessment and the Post-Column Infusion method for qualitative identification.[7][8]
-
Post-Extraction Spike (Quantitative): This is the most common method and is required by regulatory agencies like the FDA and ICH.[9][10][11] It involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte after extraction to its response in a pure solvent. This allows you to calculate a Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Post-Column Infusion (Qualitative): This experiment helps you visualize where in the chromatogram ion suppression or enhancement occurs.[12] A solution of this compound is continuously infused into the mobile phase after the analytical column but before the MS source. A blank matrix extract is then injected. Any dips or rises in the resulting baseline signal indicate retention times where co-eluting matrix components are causing suppression or enhancement, respectively.[13] This is invaluable for adjusting your chromatography to move your analyte's peak away from these zones.[12][14]
References
- 1. longdom.org [longdom.org]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. providiongroup.com [providiongroup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
Technical Support Center: Refinement of Purification Techniques for 7-Methoxyindole-3-acetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 7-Methoxyindole-3-acetonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I can expect from the synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. Indole derivatives, in particular, can be susceptible to oxidation and polymerization, especially under acidic conditions, leading to colored, often tarry, impurities that can complicate purification.[1] For instance, if synthesizing from 7-methoxyindole via a Mannich reaction followed by cyanation, you might encounter residual formaldehyde, dimethylamine, or the gramine intermediate. If the synthesis involves the Fischer indole synthesis, unreacted hydrazine or ketone/aldehyde starting materials and potential regioisomers are common contaminants.[1]
Q2: My indole derivative appears to be degrading during column chromatography on silica gel. Why is this happening and what can I do?
A2: This is a frequent issue. Standard silica gel is inherently acidic (pKa ≈ 4.5), which can catalyze the degradation or polymerization of sensitive indole rings.[1] This often manifests as streaking on the TLC plate, a colored band that does not elute from the column, or the isolation of a lower-than-expected yield of a discolored product.
To mitigate this, you can:
-
Use a Deactivated Stationary Phase: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol.[1][2]
-
Switch to an Alternative Stationary Phase: Consider using a less acidic support like neutral alumina or a C18-functionalized silica for reverse-phase chromatography. The choice will depend on the polarity of your compound and its impurities.
Q3: Should I choose column chromatography or recrystallization for my final purification step?
A3: The optimal choice depends on the state and purity of your crude product.
-
Recrystallization is highly effective for solid materials with relatively high initial purity (>85-90%). It is an excellent method for removing small amounts of impurities and can yield material of very high purity, often suitable for analytical standards or final API steps.[3]
-
Column Chromatography is the method of choice for purifying oils or solids with significant amounts of impurities, especially those with different polarities. It is more versatile for separating complex mixtures where recrystallization may not be feasible.[4]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for purification method selection.
Part 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: My TLC shows multiple spots, and some are very close to my product's expected Rf value.
-
Question: My crude product displays three spots on the TLC plate (eluent: 4:1 Hexane/Ethyl Acetate). One matches my product's Rf, but two others are very close, making separation difficult. What could these be, and how can I improve separation?
-
Answer: Closely running spots often indicate structurally similar impurities.[2] These could be isomers, partially reacted intermediates, or degradation products. For this compound, a common impurity could be the corresponding carboxylic acid or amide, formed by hydrolysis of the nitrile group.
Troubleshooting Steps:
-
Initial Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Follow this with a wash using saturated sodium bicarbonate solution to remove acidic impurities.[1] This simple workup can often remove baseline impurities and some polar contaminants.
-
Optimize TLC Eluent: Systematically test different solvent systems. The goal is to find a system that maximizes the separation (ΔRf) between your product and the impurities. Try solvent mixtures with different polarities and chemical properties (e.g., Dichloromethane/Methanol, Toluene/Acetone). Sometimes, adding a small percentage of a third solvent (e.g., 0.5% acetic acid for non-acid-sensitive compounds, or 0.5% triethylamine) can dramatically improve separation.
-
Column Chromatography Technique: Use a higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1 by weight) for difficult separations. Employ a slow, careful gradient elution rather than an isocratic one to better resolve closely related compounds.
-
Issue 2: My product crystallizes, but the yield from recrystallization is very low.
-
Question: I successfully identified a good recrystallization solvent system (Ethanol/Water), but upon cooling and filtering, I recovered less than 30% of my material. What went wrong?
-
Answer: Low recovery is typically due to one of two main issues: using too much solvent or the product having significant solubility in the cold solvent system.
Troubleshooting Steps:
-
Minimize Solvent Volume: During the dissolution step, add the hot solvent portion-wise, just until the solid fully dissolves. Using a large excess of solvent will keep more of your product dissolved in the mother liquor even after cooling.[5]
-
Optimize Solvent Ratio: For a two-solvent system like ethanol/water, the ratio is critical. If you have too much of the "good" solvent (ethanol), the product will remain soluble upon cooling. Try adjusting the ratio to use less ethanol. A good starting point is to dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Then, add a drop or two of hot ethanol to redissolve the precipitate before allowing it to cool.[6]
-
Ensure Thorough Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for at least 30 minutes to maximize crystal precipitation.[5]
-
Recover from Mother Liquor: If the initial yield is low, concentrate the mother liquor by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Issue 3: After purification, my product is a clean oil that refuses to solidify.
-
Question: My NMR and HPLC analyses show the product is >95% pure, but it remains a persistent oil. How can I induce crystallization?
-
Answer: The inability to crystallize can be due to the presence of minor solvent impurities or the compound's intrinsic properties.
Troubleshooting Steps:
-
Remove Residual Solvents: Ensure all solvents from the column or workup are completely removed under high vacuum, sometimes with gentle heating. Trace amounts of solvent can significantly inhibit crystallization.
-
Scratching Method: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the pure oil. This provides a template for crystal lattice formation.
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or pentane). Stir or sonicate the mixture. This can sometimes "shock" the oil into precipitating as a solid by washing away soluble impurities that may be inhibiting crystallization.
-
Part 3: Experimental Protocols & Data
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying crude this compound that is oily or has significant impurities.
Caption: Workflow for flash column chromatography purification.
Methodology:
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Column Packing:
-
For 1g of crude material, use approximately 40-50g of silica gel (230-400 mesh).
-
Prepare a slurry of the silica gel in your starting eluent. If degradation is a concern, add 1% triethylamine to the eluent.
-
Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles.
-
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin elution with your chosen solvent system. Collect fractions and monitor their contents using TLC.
-
Fraction Pooling & Evaporation: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation for Difficult Separations | Rationale |
| Silica:Crude Ratio | 50:1 to 100:1 | Increases surface area and resolution between compounds. |
| Elution Mode | Step or Linear Gradient | Gradually increasing eluent polarity can resolve compounds with very similar Rf values more effectively than isocratic elution. |
| Base Additive | 1% Triethylamine (Et₃N) | Neutralizes acidic silica sites, preventing degradation of the sensitive indole ring.[1] |
Protocol 2: Purification by Recrystallization
This protocol is ideal for solid, mostly pure (>85%) crude this compound.
Methodology:
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube.
-
Add a potential solvent dropwise. A good solvent will dissolve the compound when hot but not when cold.[1]
-
Test single solvents (e.g., ethanol, isopropanol, ethyl acetate) and two-solvent systems (e.g., Ethanol/Water, Dichloromethane/Hexane, Chloroform/Hexane).[4][6]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system) to just dissolve the solid. Use a hot plate and a condenser to prevent solvent loss.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization:
-
If using a two-solvent system, add the second, less-soluble solvent (the "anti-solvent") dropwise to the hot solution until it becomes faintly cloudy. Add a drop of the first solvent to clarify.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize yield.[5]
-
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum.
| Solvent System | Compound Type | Reference |
| Chloroform/Hexane | 4-Methoxyindole-3-acetonitrile | [4] |
| Ethanol/Water | (7-Methoxy-1-naphthyl)acetonitrile | [6] |
| Benzene | Colorless needles of 7e | [4] |
Protocol 3: Purity Assessment by HPLC
After purification, it is crucial to verify the purity of this compound. Reverse-phase HPLC is an excellent method for this.[7]
Methodology:
-
Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reverse-phase column.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your purified product in acetonitrile. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a higher proportion of A, then ramp up to a high proportion of B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm (indole rings absorb strongly here).[7]
-
-
Data Analysis: Purity is calculated as the area percentage of the main product peak relative to the total area of all observed peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of 7-Methoxyindole-3-acetonitrile by HPLC-UV
Introduction: The Imperative of Purity in Synthesis and Development
7-Methoxyindole-3-acetonitrile is a substituted indole derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. As with any critical intermediate, its purity is not merely a quality metric but a foundational pillar for the success of subsequent synthetic steps and the integrity of final product evaluation. The presence of unknown or unquantified impurities, even at trace levels, can lead to unpredictable side reactions, reduced yields, and potentially confounding biological or toxicological data.[1][2]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of this compound. We will dissect the causality behind the methodological choices, present a self-validating experimental protocol, and objectively compare its performance against alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for chemical purity assessment.
The Workhorse of Purity Analysis: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like most indole derivatives.[3] Its high resolving power, sensitivity, and reproducibility make it the gold standard for separating a primary compound from structurally similar impurities.
The "Why": Rationale Behind Method Design
A robust analytical method is not a random collection of parameters but a system designed based on the physicochemical properties of the analyte. For this compound, a moderately polar aromatic molecule, a reversed-phase HPLC method is the logical choice.
-
The Stationary Phase (Column): A C18 (octadecylsilyl) column is selected. The nonpolar C18 alkyl chains provide a hydrophobic surface that retains the analyte based on its hydrophobicity. This is the most versatile and widely used reversed-phase chemistry, offering excellent separation for a broad range of molecules.
-
The Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is a preferred organic modifier due to its low viscosity, which allows for lower backpressure, and its low UV cutoff (~190 nm), which minimizes baseline interference.[4] A gradient, starting with a higher water percentage and gradually increasing the acetonitrile concentration, is crucial. This ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, more nonpolar impurities are efficiently eluted from the column in a reasonable time, resulting in sharper peaks and better sensitivity.
-
The Detector (UV): The indole ring system contains a strong chromophore. A UV detector set at the maximum absorbance wavelength (λmax) of the indole scaffold, typically around 280 nm, provides high sensitivity and selectivity for the analyte and related indole impurities.
Experimental Workflow for Purity Determination
The following diagram illustrates the logical flow of the HPLC-UV purity validation process, from initial sample handling to the final purity calculation.
Caption: A logical workflow for HPLC-UV purity analysis.
Detailed Experimental Protocol: A Self-Validating System
This protocol incorporates System Suitability Testing (SST) as mandated by major pharmacopeias like the United States Pharmacopeia (USP).[5][6] SST ensures the chromatographic system is performing adequately before any sample is analyzed, making the entire process self-validating.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm |
| Run Time | 25 minutes |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard to a concentration of 0.5 mg/mL.
-
System Suitability Test (SST):
-
Make five replicate injections of the Standard Preparation.
-
The system is deemed suitable for use if it meets the following criteria as per ICH and USP guidelines[5][7][8]:
-
Tailing Factor (T): Not more than 1.5 for the main peak.
-
Relative Standard Deviation (RSD): Not more than 1.0% for the peak areas of the five replicate injections.
-
-
-
Analysis:
-
Once SST criteria are met, inject a blank (50:50 acetonitrile:water) to ensure no carryover or system contamination.
-
Inject the Sample Preparation in duplicate.
-
-
Calculation:
-
Calculate the purity using area normalization. This method assumes that all impurities have a similar UV response to the main component.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
A Comparative Guide to Alternative Purity Validation Techniques
While HPLC-UV is a powerful tool for routine quality control, other techniques can provide complementary or more specific information, especially during process development or impurity identification. The choice of method should be fit for the intended purpose, a core principle of analytical procedure validation.[9][10]
Caption: A decision tree for selecting an appropriate purity analysis technique.
Comparison Table
The following table objectively compares HPLC-UV with other common analytical techniques for purity determination.[1][11][12]
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV absorbance detection. | Robust, reproducible, high-throughput, cost-effective, excellent for quantification. | Provides no structural information on unknown impurities; co-elution can occur. | Routine QC, stability studies, and quantitative purity determination. |
| LC-MS | Chromatographic separation coupled with mass spectrometry detection. | Provides molecular weight information, enabling impurity identification; highly sensitive and specific. | More expensive, complex instrumentation; quantification can be less precise than UV without proper standards. | Impurity profiling, structure elucidation of unknowns, and degradation pathway analysis. |
| GC-MS | Chromatographic separation of volatile compounds based on boiling point, followed by mass spec detection. | Excellent for volatile organic impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds like this compound itself. | Detecting and quantifying residual solvents from the synthesis process. |
| DSC | Differential Scanning Calorimetry measures heat flow associated with thermal transitions (e.g., melting). | Provides an absolute measure of total eutectic impurities without needing reference standards; fast screening.[1] | Insensitive to impurities that don't affect the melting point (e.g., amorphous or insoluble impurities); requires high purity (>98.5%). | Orthogonal purity check for high-purity crystalline reference standards. |
Supporting Experimental Data: A Comparative Scenario
To illustrate the practical application and comparative performance, consider the following data for a hypothetical batch of this compound.
| Analysis Method | Result | Observations |
| HPLC-UV (Area %) | 99.62% | Main peak at 8.5 min. Two minor impurities detected: Impurity A at 6.2 min (0.25%) and Impurity B at 9.1 min (0.13%). |
| LC-MS | Purity: 99.61% | Confirmed main peak MW. Impurity A MW suggests a demethylated precursor. Impurity B MW suggests an oxidized byproduct. |
| DSC | Purity: 99.85% | Sharp melting endotherm observed. The higher purity value suggests the impurities are present at low enough levels not to significantly depress the melting point, or they are not eutectic. |
| GC-MS (Headspace) | <0.05% | No significant residual solvents (e.g., Toluene, Ethyl Acetate) detected above the reporting threshold. |
This data demonstrates a self-consistent and comprehensive purity profile. The HPLC-UV method provides a reliable quantitative value for routine release, while LC-MS offers the crucial structural insights needed for process optimization. DSC serves as an excellent orthogonal check, confirming the high crystalline purity of the material.
Conclusion and Authoritative Recommendations
For the routine purity validation of this compound, HPLC-UV is the recommended primary technique . Its combination of high resolution, robustness, and cost-effectiveness is unmatched for quality control environments. The method's reliability is underpinned by a rigorous System Suitability Test, ensuring that the data generated is scientifically sound and defensible.
However, a comprehensive purity assessment, especially during process development and for reference standard characterization, should employ orthogonal methods. LC-MS is invaluable for identifying and tracking specific impurities, while DSC provides an absolute measure of purity for highly crystalline materials. By understanding the strengths and limitations of each technique, scientists can build a complete and trustworthy purity profile for their critical reagents, ensuring the integrity and success of their research and development efforts.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [usp.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. moravek.com [moravek.com]
- 12. rroij.com [rroij.com]
A Comparative Guide to the Structural Confirmation of 7-Methoxyindole-3-acetonitrile by ¹H and ¹³C NMR Spectroscopy
In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of progress. Indole derivatives, in particular, represent a vast class of heterocyclic compounds with profound biological activities. 7-Methoxyindole-3-acetonitrile serves as a valuable intermediate in the synthesis of neuroactive compounds and other pharmaceutical agents. Its precise structural characterization is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. We will dissect the expected spectral features, explain the underlying principles of chemical shifts and coupling constants, and compare its spectral signature with that of a key structural isomer, 5-Methoxyindole-3-acetonitrile, to illustrate the power of NMR in definitive isomer differentiation.
The Rationale: Why NMR is the Gold Standard for Isomer Identification
Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei, providing exquisitely detailed information about the chemical environment of each atom in a molecule. For constitutional isomers like methoxy-substituted indole-3-acetonitriles, where the atomic connectivity differs, NMR is unparalleled. The position of the methoxy (-OCH₃) group dramatically influences the electron density distribution across the aromatic system, leading to predictable and measurable changes in the chemical shifts (δ) of nearby protons and carbons. This allows for a definitive assignment of the substituent's location.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
While a publicly available, fully assigned spectrum for this compound is not readily found, we can construct a highly accurate prediction based on established NMR principles and data from analogous compounds, such as 7-methoxyindole[1] and indole-3-acetonitrile.
The structure and numbering convention for this compound is presented below:
Caption: Structure of this compound with IUPAC numbering.
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The methoxy group at C7 is strongly electron-donating, which will cause a significant upfield shift (shielding) of the adjacent aromatic protons, particularly H6.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| N1-H | ~8.1-8.3 | broad singlet (br s) | - | The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange.[2] |
| H2 | ~7.2-7.3 | singlet (s) or triplet (t) | J ≈ 1-2 Hz | This proton on the pyrrole ring is adjacent to the nitrogen and appears as a sharp signal, sometimes showing small coupling to N-H and/or CH₂ protons. |
| H5 | ~7.1-7.2 | triplet (t) | J ≈ 7.8 Hz | H5 is coupled to both H4 and H6, resulting in a triplet. Its chemical shift is relatively standard for an indole aromatic proton. |
| H4 | ~7.0-7.1 | doublet (d) | J ≈ 7.8 Hz | Coupled only to H5, this proton appears as a doublet. |
| H6 | ~6.6-6.7 | doublet (d) | J ≈ 7.8 Hz | Strongly shielded by the adjacent electron-donating methoxy group at C7, H6 is shifted significantly upfield compared to other aromatic protons. |
| -OCH₃ | ~3.9-4.0 | singlet (s) | - | The three equivalent protons of the methoxy group do not couple with other protons, resulting in a sharp singlet. |
| -CH₂CN | ~3.8-3.9 | singlet (s) | - | The methylene protons are adjacent to the indole ring and the nitrile group. They typically appear as a singlet. |
The carbon spectrum provides complementary information, confirming the carbon skeleton. The electron-donating effect of the methoxy group also influences the carbon chemical shifts.
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C7 | ~147 | Aromatic carbon directly attached to the electron-donating oxygen atom, resulting in a significant downfield shift. |
| C7a | ~128 | Quaternary carbon at the fusion of the two rings. |
| C3a | ~127 | Quaternary carbon at the other ring fusion point. |
| C5 | ~121 | Aromatic CH carbon. |
| C4 | ~120 | Aromatic CH carbon. |
| -CN | ~117 | Characteristic chemical shift for a nitrile carbon. |
| C2 | ~124 | Pyrrole ring CH carbon. |
| C6 | ~113 | Aromatic CH carbon, shielded by the adjacent methoxy group. |
| C3 | ~103 | This carbon is shielded due to its position in the electron-rich pyrrole ring and attachment to the side chain. |
| -OCH₃ | ~55-56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| -CH₂CN | ~15-16 | Aliphatic methylene carbon, appearing in the upfield region of the spectrum. |
Comparative Analysis: 7-Methoxy- vs. 5-Methoxyindole-3-acetonitrile
To underscore the diagnostic power of NMR, we compare the predicted spectrum of the 7-methoxy isomer with the expected spectrum of 5-Methoxyindole-3-acetonitrile. The difference in the substitution pattern creates a distinct "fingerprint" in the aromatic region of the ¹H NMR spectrum.
| Proton | 7-Methoxy Isomer (Predicted) | 5-Methoxy Isomer (Expected) | Key Differentiator |
| Aromatic Protons | Three distinct signals: d, t, d (~6.6-7.2 ppm) | Three distinct signals: d, dd, d (~6.9-7.5 ppm) | The splitting patterns and chemical shifts are markedly different. |
| H6 | Doublet, significantly upfield (~6.6 ppm) | Doublet of doublets (~6.9 ppm) | The strong shielding of H6 by the adjacent C7-methoxy group is unique to the 7-methoxy isomer. |
| H4 | Doublet (~7.0 ppm) | Doublet (~7.5 ppm) | In the 5-methoxy isomer, H4 is deshielded and appears as a singlet-like doublet, making it easily identifiable. |
| H7 | N/A (substituted) | Doublet (~7.2 ppm) | The absence of an H7 signal and the presence of a methoxy signal confirm substitution at the 7-position. |
| -OCH₃ | Singlet (~3.9-4.0 ppm) | Singlet (~3.8-3.9 ppm) | While both are singlets, the precise chemical shift can differ slightly based on the electronic environment. |
This comparison clearly shows that ¹H NMR spectroscopy provides an unambiguous method to distinguish between these two isomers. The unique upfield shift and doublet pattern of the H6 proton in the 7-methoxy isomer is a definitive structural marker.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for structural confirmation, a standardized protocol is essential.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a standard 5 mm NMR tube.[3] CDCl₃ is often preferred for its simplicity, while DMSO-d₆ can be useful for clearly observing exchangeable protons like N-H.
-
Ensure the sample is fully dissolved to prevent issues with spectral line shape.
-
-
¹H NMR Acquisition (400 MHz Spectrometer) :
-
Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.[3]
-
Key Parameters :
-
Pulse Angle : 30-90°
-
Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm)
-
Acquisition Time : ~4 seconds
-
Relaxation Delay (D1) : 1-5 seconds to ensure full relaxation of protons for accurate integration.[3]
-
Number of Scans (NS) : 16-32 scans to achieve a good signal-to-noise ratio.
-
-
-
¹³C NMR Acquisition (100 MHz Spectrometer) :
-
Use the same sample from the ¹H NMR experiment.
-
Key Parameters :
-
Pulse Program : Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width : ~240 ppm (e.g., from -10 to 230 ppm).[3]
-
Acquisition Time : ~1.5 seconds
-
Relaxation Delay (D1) : 2 seconds
-
Number of Scans (NS) : 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[3]
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[4]
-
Caption: Workflow for the structural confirmation of this compound via NMR.
Conclusion
NMR spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. Through a careful analysis of predicted ¹H and ¹³C NMR data, we have established a clear and verifiable spectral profile for this compound. The key diagnostic signals, particularly the upfield-shifted H6 proton, provide a robust method for its identification and differentiation from other constitutional isomers like 5-Methoxyindole-3-acetonitrile. By following the detailed experimental protocol provided, researchers and drug development professionals can confidently acquire high-quality data to verify the structure of this and other related indole derivatives, ensuring the integrity and success of their scientific endeavors.
References
A Comparative Guide to the Biological Activity of 7-Methoxyindole-3-acetonitrile and its 5-Methoxy Isomer
In the landscape of drug discovery and medicinal chemistry, the indole nucleus stands as a "privileged structure," a scaffold that repeatedly appears in molecules with significant biological activity. The strategic placement of substituents on this indole ring can dramatically alter a compound's pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of two isomeric methoxyindole derivatives: 7-Methoxyindole-3-acetonitrile and 5-Methoxyindole-3-acetonitrile. While both share the same molecular formula, the seemingly subtle shift of a methoxy group from the 5- to the 7-position on the indole ring leads to distinct and, in some cases, divergent biological properties. This comparison is aimed at researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of these compounds and to identify new avenues for therapeutic development.
Introduction to the Isomers: A Tale of Two Positions
5-Methoxyindole-3-acetonitrile and this compound are both derivatives of the naturally occurring plant hormone auxin, indole-3-acetonitrile. The introduction of a methoxy group, a potent electron-donating substituent, is known to enhance the biological activity of the indole nucleus. However, the position of this group is critical in dictating the molecule's interaction with biological targets.
The 5-methoxy substitution, as seen in 5-Methoxyindole-3-acetonitrile, has been extensively studied and is a key pharmacophoric feature in a multitude of biologically active compounds, including those targeting the central nervous system and cancer. In contrast, the 7-methoxy substitution has been significantly less explored, representing a frontier with untapped therapeutic potential.
Comparative Biological Activity: A Landscape of Knowns and Unknowns
The following table summarizes the currently understood biological activities of the two isomers. It is important to note the significant disparity in the volume of research, with the 5-methoxy isomer being the subject of numerous studies, while data on the 7-methoxy isomer remains limited.
| Biological Activity | 5-Methoxyindole-3-acetonitrile & Derivatives | This compound & Derivatives |
| Anticancer Activity | Potent antiproliferative activity against various cancer cell lines (e.g., breast, colon, lung).[1] | Limited direct evidence. A related, more complex 7-methoxyindole derivative has shown antitumor activity.[2] Further investigation is warranted. |
| Melatonin Receptor Activity | Precursor for melatonin receptor agonists.[3][4] | Largely unexplored. |
| Serotonin Receptor Activity | Derivatives exhibit high affinity for various serotonin (5-HT) receptor subtypes.[1] | Largely unexplored. |
| Anti-inflammatory Activity | Less characterized for direct anti-inflammatory effects. | A related compound, 7-hydroxyl-1-methylindole-3-acetonitrile, shows significant anti-inflammatory effects in a colitis model.[5] 7-methoxyindole is an agonist of the Aryl Hydrocarbon Receptor (AhR), which can modulate inflammatory responses.[6] |
| Neuronal Activity | Indole-3-acetonitrile, the parent compound, can influence neuroblastoma cell viability.[7][8] | Limited data available. |
In-Depth Analysis of Biological Activities
The Well-Trodden Path of 5-Methoxyindole-3-acetonitrile
The 5-methoxy group on the indole ring has proven to be a cornerstone for designing potent bioactive molecules.
-
Anticancer Potential: A significant body of research highlights the antiproliferative effects of 5-methoxyindole derivatives. For instance, 5-methoxyindole-isatin hybrids have demonstrated potent cytotoxic activity against breast, colon, and lung cancer cell lines, with IC50 values significantly lower than the standard drug Sunitinib.[1] The mechanism often involves the induction of cell cycle arrest and apoptosis.
-
Melatonergic and Serotonergic Modulation: The structural similarity of the 5-methoxyindole scaffold to melatonin and serotonin makes it a prime candidate for targeting their respective receptors. Indeed, derivatives of 5-Methoxyindole-3-acetonitrile are precursors to potent melatonin receptor agonists.[3][4] Furthermore, the 5-methoxy substitution is a recurring motif in high-affinity ligands for various serotonin (5-HT) receptor subtypes, playing a crucial role in their interaction with these G protein-coupled receptors (GPCRs).[1]
The Unexplored Frontier of this compound
In stark contrast to its 5-methoxy counterpart, the biological landscape of this compound is largely uncharted territory. This lack of extensive research, however, presents a significant opportunity for novel drug discovery.
-
Emerging Anti-inflammatory Role: Recent studies on related 7-substituted indole derivatives suggest a promising anti-inflammatory profile. A synthesized analog, 7-hydroxyl-1-methylindole-3-acetonitrile, demonstrated protective effects in a mouse model of colitis by suppressing the activation of NF-κB and STAT3, key regulators of the inflammatory response.[5] Furthermore, 7-methoxyindole itself has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune and inflammatory responses.[6]
-
Hypothesized Anticancer Activity: While direct evidence is scarce, the known anticancer properties of other methoxy-substituted indoles, including a complex 7-methoxyindole derivative, suggest that this compound could also possess antiproliferative activity.[2] Further screening against a panel of cancer cell lines is a logical and necessary next step.
Visualizing the Pathways and Workflows
To better understand the established and potential mechanisms of action, the following diagrams illustrate a key signaling pathway for the 5-methoxy isomer and a proposed workflow for investigating the 7-methoxy isomer.
Caption: Melatonin receptor signaling pathway activated by 5-methoxyindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mapping the melatonin receptor. 7. Subtype selective ligands based on beta-substituted N-acyl-5-methoxytryptamines and beta-substituted N-acyl-5-methoxy-1-methyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of 7-hydroxyl-1-methylindole-3-acetonitrile on the intestinal mucosal damage response to inflammation in mice with DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways [mdpi.com]
- 8. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 7-Methoxyindole-3-acetonitrile and Indole-3-acetonitrile: A Technical Guide for Researchers
In the landscape of drug discovery and chemical biology, indole derivatives represent a privileged scaffold, consistently yielding compounds with potent and diverse biological activities. Among these, indole-3-acetonitrile (IAN) has garnered significant attention as a naturally occurring molecule with demonstrated antibacterial, antiviral, and anti-inflammatory properties. The strategic modification of the indole ring offers a powerful avenue to modulate these activities and enhance pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of indole-3-acetonitrile and its synthetically accessible derivative, 7-methoxyindole-3-acetonitrile.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of facts to provide a causal understanding of experimental choices and a framework for independent validation. We will delve into a comparative analysis of their physicochemical properties, biological activities, and metabolic stability, supported by detailed experimental protocols to empower your own investigations.
Physicochemical Properties: The Foundation of Biological Behavior
The introduction of a methoxy group at the 7-position of the indole ring is anticipated to alter the molecule's electronic and steric properties, thereby influencing its solubility, stability, and lipophilicity. A thorough understanding of these physicochemical parameters is paramount as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Physicochemical Data
| Property | Indole-3-acetonitrile | This compound |
| Molecular Formula | C₁₀H₈N₂ | C₁₁H₁₀N₂O |
| Molecular Weight | 156.18 g/mol | 186.21 g/mol |
| Melting Point | 33-36 °C[1][2] | Data not available |
| Boiling Point | 157-160 °C at 0.2 mmHg[1][2] | Data not available |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform; sparingly soluble in water.[3][4][5][6] | Predicted to have similar solubility in organic solvents, with potentially slightly altered aqueous solubility. |
| pKa (predicted) | 16.32 ± 0.30[5][7] | Data not available |
| LogP (predicted) | ~1.6 - 1.9 | ~1.8 - 2.2 |
Expert Insights: The methoxy group at the 7-position is an electron-donating group, which can increase the electron density of the indole ring. This is expected to subtly influence the compound's polarity and hydrogen bonding capacity. While experimental data for this compound is limited, we can predict a slight increase in lipophilicity (LogP) compared to the parent compound. This could have implications for membrane permeability and interaction with hydrophobic binding pockets of target proteins. The predicted pKa of indole-3-acetonitrile suggests the indole NH proton is weakly acidic, a characteristic that will be largely retained in the 7-methoxy derivative.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a reliable method for determining the thermodynamic solubility of indole derivatives in aqueous buffers, a critical parameter for designing biological assays and formulation strategies.
Causality Behind Experimental Choices: The shake-flask method is the gold standard for thermodynamic solubility determination as it allows the system to reach equilibrium, providing a true measure of solubility. The use of HPLC for quantification offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.
Self-Validating System: The protocol includes steps for ensuring saturation (visual confirmation of excess solid), and the generation of a standard curve for HPLC quantification provides an internal validation of the analytical method.
Materials:
-
Indole-3-acetonitrile or this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the test compound (e.g., 5 mg) to a vial.
-
Add a known volume of PBS (e.g., 1 mL).
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.
-
Prepare a series of standard solutions of the test compound of known concentrations.
-
Analyze the standard solutions and the diluted sample by HPLC.
-
Calculate the solubility based on the concentration determined from the calibration curve and the dilution factor.
Diagram of Solubility Determination Workflow:
Caption: Workflow for shake-flask solubility determination.
Comparative Biological Activities: Unveiling Therapeutic Potential
Indole-3-acetonitrile has been reported to possess a range of biological activities. The introduction of a methoxy group can potentiate or attenuate these effects, or even introduce novel activities. This section will compare the known biological activities and provide protocols for their evaluation.
Cytotoxicity
Understanding the cytotoxic profile of a compound is a fundamental first step in assessing its therapeutic potential and safety.
Indole-3-acetonitrile: Has shown cytotoxicity against certain cancer cell lines, with its effect being cell-line dependent.[8] For example, higher concentrations of IAN were found to decrease the viability of neuroblastoma cells.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT assay to quantify the cytotoxic effects of the compounds on a cancer cell line.
Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of cell viability.
Self-Validating System: The inclusion of vehicle controls and a positive control (e.g., doxorubicin) allows for the normalization of results and validation of the assay's performance.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Indole-3-acetonitrile, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Diagram of Cytotoxicity Assay Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the discovery of novel anti-inflammatory agents a key research area.
Indole-3-acetonitrile: Has been shown to possess anti-inflammatory properties.[3]
This compound: The anti-inflammatory potential of this compound has not been explicitly reported, but other methoxy-indole derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[1][9]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Causality Behind Experimental Choices: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators, including NO. Measuring the inhibition of NO production provides a reliable in vitro model for screening potential anti-inflammatory agents. The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite, a stable product of NO.
Self-Validating System: The use of an un-stimulated control and an LPS-stimulated control allows for the assessment of basal NO production and the maximal inflammatory response, respectively. A cytotoxicity assay should be run in parallel to ensure that the observed reduction in NO is not due to cell death.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent System
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an un-stimulated control and an LPS-only control.
-
After 24 hours, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
Antiviral Activity
The emergence of viral diseases highlights the urgent need for new antiviral therapies.
Indole-3-acetonitrile: Has demonstrated broad-spectrum antiviral activity against various viruses, including influenza A virus, HSV-1, and SARS-CoV-2.[6] Its mechanism of action involves promoting the host's interferon signaling pathway.[6]
This compound: Specific antiviral data is not available. However, various indole derivatives, including those with methoxy substitutions, have been investigated as potent antiviral agents, targeting different viral proteins and host-cell pathways.[10][11]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Causality Behind Experimental Choices: A plaque is a visible structure formed in a cell culture when the infection of one cell by a single virus particle leads to the infection and destruction of adjacent cells. The reduction in the number of plaques directly correlates with the antiviral activity of the compound.
Self-Validating System: The inclusion of a virus control (no compound) and a cell control (no virus, no compound) allows for the determination of the maximal viral infection and the baseline cell health, respectively.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for SARS-CoV-2)
-
Virus stock
-
Complete cell culture medium
-
Test compounds
-
Agarose or methylcellulose for overlay
-
Crystal violet solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cells for 1 hour.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing various concentrations of the test compound and agarose or methylcellulose to restrict virus spread.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Metabolic Stability: A Predictor of In Vivo Performance
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. Understanding how a compound is metabolized is essential for optimizing its pharmacokinetic properties.
Indole-3-acetonitrile: As a natural metabolite, IAN is known to be metabolized in vivo. It can be hydrolyzed to indole-3-acetamide and subsequently to indole-3-acetic acid. The indole ring is also susceptible to oxidation by cytochrome P450 (CYP) enzymes.
This compound: The methoxy group is a common site of metabolism, often undergoing O-demethylation by CYP enzymes to form a hydroxylated metabolite. The 7-position of the indole ring can also be a site of hydroxylation. Therefore, this compound is predicted to be a substrate for CYP enzymes, and its metabolic stability may differ from that of IAN.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol describes a common in vitro method to assess the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.
Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction containing the majority of the drug-metabolizing CYP enzymes. The requirement of NADPH as a cofactor for CYP activity allows for a control experiment (without NADPH) to assess non-enzymatic degradation. LC-MS/MS is used for its high sensitivity and specificity in quantifying the parent compound over time.
Self-Validating System: The inclusion of a positive control compound with known metabolic stability (e.g., a rapidly metabolized drug) validates the activity of the microsomal preparation.
Materials:
-
Pooled human liver microsomes
-
Test compounds
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37 °C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Diagram of Metabolic Stability Assay Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound and indole-3-acetonitrile. While indole-3-acetonitrile has a foundation of reported biological activities, the introduction of a methoxy group at the 7-position presents an intriguing opportunity for modulation. The provided experimental protocols offer a robust starting point for researchers to generate the necessary data for a direct and quantitative comparison.
Future research should focus on the synthesis of this compound and the systematic evaluation of its physicochemical properties and biological activities using the protocols outlined here. A head-to-head comparison will elucidate the structure-activity relationships and guide the rational design of more potent and selective indole-based therapeutic agents. Furthermore, metabolite identification studies for this compound will be crucial for understanding its complete pharmacokinetic profile.
References
- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 2. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P. aeruginosa Metabolome Database: indole-3-acetonitrile (PAMDB120247) [pseudomonas.umaryland.edu]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anticancer Properties of Methoxy-Substituted Indole-3-Acetonitriles: A Comparative Guide for Researchers
Introduction: The Promise of the Indole Scaffold in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2] In the realm of oncology, indole derivatives have emerged as a particularly promising class of compounds, with several indole-based drugs approved for clinical use.[3] Their diverse mechanisms of action, including the ability to induce apoptosis, inhibit key enzymes like kinases and topoisomerases, and interfere with microtubule dynamics, make them attractive candidates for the development of novel anticancer therapeutics.[3][4]
This guide focuses on a specific subclass of indole derivatives: methoxy-substituted indole-3-acetonitriles. The indole-3-acetonitrile backbone itself is a recognized pharmacophore, and the introduction of a methoxy group can significantly modulate the compound's physicochemical properties and biological activity.[5][6] The position of this methoxy substituent on the indole ring can have a profound impact on the molecule's interaction with its biological targets, leading to variations in anticancer potency and even altering the mechanism of cell death.[7][8]
This document provides a comparative overview of the potential anticancer properties of different methoxy-substituted indole-3-acetonitrile isomers. While direct comparative studies on a complete series of these specific compounds are limited in the publicly available literature, this guide synthesizes data from related methoxy-indole derivatives to provide insights into potential structure-activity relationships (SAR) and guide future research in this area. We will explore the potential cytotoxic effects, delve into possible mechanisms of action, and provide detailed experimental protocols for researchers aiming to evaluate these or similar compounds.
Comparative Anticancer Activity: A Positional Paradigm
The following table summarizes hypothetical and reported cytotoxic activities (IC50 values) of various methoxy-indole derivatives against different cancer cell lines. It is important to note that the data for indole-3-acetonitriles is extrapolated from findings on analogous compounds, and direct experimental verification is necessary.
| Compound | Substitution Position | Cancer Cell Line | IC50 (µM) - Reported/Inferred | Key Observations from Related Compounds |
| Indole-3-acetonitrile | Unsubstituted | Neuroblastoma (SH-SY5Y) | >100 (Inferred) | The parent compound generally shows low intrinsic cytotoxicity.[9] |
| 4-Methoxyindole-3-acetonitrile | 4-Methoxy | Colon Cancer (DLD-1, HCT 116) | ~96-116 (Inferred from 4-MeOI3C) | The related 4-methoxyindole-3-carbinol shows moderate activity against colon cancer cells.[10] |
| 5-Methoxyindole-3-acetonitrile | 5-Methoxy | Breast Cancer (MCF-7) | ~5-15 (Inferred from other 5-methoxyindoles) | The 5-methoxy substitution is frequently associated with potent anticancer activity in various indole scaffolds.[11][12] |
| 6-Methoxyindole-3-acetonitrile | 6-Methoxy | Glioblastoma (U87MG) | Potentially high, mechanism-switching | In related propenone structures, a 6-methoxy group switched activity to microtubule disruption.[7][8] |
| 7-Methoxyindole-3-acetonitrile | 7-Methoxy | Ovarian (SK-OV-3), Lung (NCI-H460) | Potentially high, potent tubulin inhibition | A 7-methoxy group in other indole series led to potent cytotoxicity and tubulin assembly inhibition.[13] |
Disclaimer: The IC50 values for the indole-3-acetonitrile series are inferred based on the activities of structurally related compounds and are intended for illustrative purposes to guide research. Direct experimental validation is crucial.
Structure-Activity Relationship (SAR) Insights
The analysis of various methoxy-substituted indole derivatives allows for the deduction of several key structure-activity relationship trends:
-
The Importance of Methoxy Position: Studies on indolyl-pyridinyl-propenones have remarkably shown that shifting the methoxy group from the 5-position to the 6-position can switch the primary mechanism of cell death from methuosis (a form of non-apoptotic cell death) to microtubule disruption.[7][8] This highlights the critical role of substituent placement in determining the biological outcome.
-
5-Methoxy as a Potent Pharmacophore: The 5-methoxyindole scaffold is a recurring motif in many biologically active compounds with anticancer properties.[11] This substitution pattern often leads to enhanced cytotoxicity against a range of cancer cell lines.
-
7-Methoxy and Tubulin Inhibition: Research on 2-aryl-3-aroyl indoles has demonstrated that a methoxy group at the 7-position can result in potent inhibition of tubulin assembly and strong cytotoxic effects, comparable to lead compounds in the series.[13]
-
Electron-Donating Effects: The methoxy group is an electron-donating group, which can influence the electron density of the indole ring and its ability to interact with biological targets. This electronic modulation is a key aspect of the observed structure-activity relationships.
Potential Mechanisms of Action
Based on the broader class of indole derivatives, methoxy-substituted indole-3-acetonitriles are likely to exert their anticancer effects through one or more of the following mechanisms:
Disruption of Microtubule Dynamics
A primary and well-established mechanism for many anticancer indole compounds is the inhibition of tubulin polymerization.[4][14][15] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and shape. By binding to tubulin, these compounds can disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis. The colchicine binding site on β-tubulin is a common target for such indole derivatives.[16]
Figure 1: Proposed mechanism of microtubule disruption by methoxy-substituted indole-3-acetonitriles.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Indole derivatives have been shown to induce apoptosis through various signaling cascades. This can involve the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Key events include the activation of caspases (e.g., caspase-3, -8, and -9), changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[17][18]
Figure 2: Proposed apoptotic signaling pathways induced by methoxy-substituted indole-3-acetonitriles.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the anticancer properties of methoxy-substituted indole-3-acetonitriles.
Antiproliferative Activity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (methoxy-substituted indole-3-acetonitriles) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing PI and RNase A). Incubate for 30 minutes in the dark at room temperature.[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can detect these exposed PS residues. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[19]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
Methoxy-substituted indole-3-acetonitriles represent a promising, yet underexplored, class of potential anticancer agents. The position of the methoxy group on the indole ring appears to be a critical determinant of their biological activity and mechanism of action. Based on the analysis of related compounds, derivatives with methoxy groups at the 5- and 7-positions are predicted to exhibit significant cytotoxic and tubulin-destabilizing properties.
Further research is warranted to synthesize a complete series of these compounds and evaluate their anticancer activities systematically against a panel of human cancer cell lines. Mechanistic studies should be conducted to elucidate the precise molecular targets and signaling pathways affected by each isomer. The experimental protocols provided in this guide offer a robust framework for such investigations. A thorough understanding of the structure-activity relationships of methoxy-substituted indole-3-acetonitriles will undoubtedly pave the way for the rational design of more potent and selective anticancer drug candidates.
References
- 1. clearsynth.com [clearsynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Indole, a core nucleus for potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Cell cycle arrest and apoptosis induction by methanolic leaves extracts of four Annonaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Methoxyindole-3-acetonitrile Scaffold: A Comparative Guide to Unlocking its Therapeutic Potential
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus represents a privileged scaffold, consistently yielding compounds with significant biological activity. Within this vast chemical space, derivatives of 7-methoxyindole-3-acetonitrile are emerging as a promising class of molecules with potential applications in oncology and infectious diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the therapeutic potential of these derivatives. While direct, comprehensive SAR studies on this specific scaffold are still developing, by examining related indole structures and foundational principles of medicinal chemistry, we can construct a robust framework for guiding future drug discovery efforts. We will delve into the mechanistic underpinnings of their activity, compare their performance with established alternatives, and provide detailed experimental protocols to support further investigation.
The Strategic Importance of the this compound Core
The this compound scaffold combines several key features that make it an attractive starting point for drug design. The indole ring itself is a bioisostere for various biological recognition motifs. The methoxy group at the 7-position significantly influences the electronic properties of the indole ring, enhancing its electron-donating capacity and potentially modulating interactions with biological targets.[1] The acetonitrile moiety at the 3-position provides a versatile handle for further chemical modification and can contribute to binding interactions.
Our analysis suggests that a primary mechanism of action for the anticancer effects of many indole derivatives, likely including 7-methoxyindole-3-acetonitriles, is the inhibition of tubulin polymerization.[1][2][3] Microtubules are critical components of the cellular cytoskeleton, and their dynamic instability is essential for cell division. By disrupting microtubule formation, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Structure-Activity Relationship (SAR) Analysis: Key Insights and Future Directions
Based on a comprehensive review of related indole derivatives, we can infer several key SAR principles that are likely to govern the activity of this compound analogs.
Substitutions on the Indole Nitrogen (N1)
Modification at the N1 position of the indole ring is a critical determinant of activity. Generally, the introduction of small alkyl or substituted benzyl groups can significantly enhance antiproliferative effects. For instance, in related indole-3-glyoxylamides, replacing a p-chlorobenzyl group with other substituents dramatically altered cytotoxic activity.[1] This suggests that the N1 position is likely involved in crucial binding interactions within the target protein, possibly through hydrophobic or steric contributions.
Modifications at the C2 Position
The C2 position of the indole ring offers another avenue for structural diversification. While the parent this compound lacks a substituent at this position, the introduction of aryl groups at C2 in other indole scaffolds has been shown to be crucial for potent tubulin polymerization inhibition.[2] It is plausible that incorporating small, appropriately substituted aryl rings at the C2 position of the this compound core could lead to a new generation of potent anticancer agents.
The Role of the 7-Methoxy Group
The methoxy group at the 7-position is not merely a passive substituent. Its electron-donating nature can influence the overall electron density of the indole ring system, which can, in turn, affect binding affinity and metabolic stability. In a series of 2-aryl-3-aroyl indole analogues, a methoxy group at the 7-position resulted in a compound with comparable cytotoxicity and tubulin assembly inhibition to the lead compound.[2] This highlights the favorable contribution of the 7-methoxy substituent.
The Acetonitrile Moiety at C3
The acetonitrile group at the C3 position is a key feature of this scaffold. While direct SAR studies on modifications of this group are limited, its role in hydrogen bonding and as a synthetic handle is undeniable. Converting the nitrile to other functional groups, such as amides or carboxylic acids, could lead to derivatives with altered solubility and target engagement profiles.
Comparative Performance Against Alternative Scaffolds
To contextualize the potential of this compound derivatives, it is essential to compare them with existing therapeutic agents and other investigational compounds.
| Compound Class | Mechanism of Action | Key Advantages | Key Limitations |
| Taxanes (e.g., Paclitaxel) | Microtubule Stabilization | Clinically validated, potent | Neurotoxicity, drug resistance |
| Vinca Alkaloids (e.g., Vinblastine) | Tubulin Depolymerization | Clinically validated | Neurotoxicity, myelosuppression |
| Combretastatins | Tubulin Polymerization Inhibition (Colchicine site) | Potent, vascular disrupting activity | Poor bioavailability, geometric isomerization |
| This compound Derivatives (Hypothesized) | Tubulin Polymerization Inhibition | Potential for improved therapeutic index, circumvention of existing resistance mechanisms | Limited clinical data, SAR not fully elucidated |
Experimental Protocols
To facilitate further research in this promising area, we provide the following detailed experimental protocols.
General Synthesis of N-Substituted 7-Methoxyindole-3-acetonitriles
This protocol outlines a general method for the N-alkylation of this compound, a crucial step in exploring the SAR at the N1 position.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide, iodomethane)
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing the Path Forward
To better understand the key structural elements and their relationships, the following diagrams are provided.
Caption: Key modification sites on the this compound scaffold.
Caption: A streamlined workflow for the synthesis and biological evaluation.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of oncology. While direct and extensive SAR studies on this specific derivative series are currently limited, the analysis of related indole compounds provides a strong rationale for its potential as a tubulin polymerization inhibitor. The key to unlocking this potential lies in systematic structural modifications at the N1 and C2 positions, guided by the principles outlined in this guide. The provided experimental protocols offer a robust starting point for researchers to synthesize and evaluate new analogs. As more data becomes available, a clearer picture of the precise SAR will emerge, paving the way for the development of next-generation anticancer and antimicrobial drugs based on this versatile and promising scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to 7-Methoxyindole-3-acetonitrile
Introduction: The Significance of 7-Methoxyindole-3-acetonitrile
This compound is a key intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Its indole scaffold, functionalized with a methoxy group at the 7-position and an acetonitrile moiety at the 3-position, provides a versatile platform for the development of novel molecular entities. The efficient and scalable synthesis of this building block is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of various synthetic routes to this compound, evaluating them based on synthetic efficiency, practicality, and scalability. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for the most promising routes, and offer a quantitative comparison to aid in the selection of the optimal synthetic strategy.
Route 1: The Classic Approach - Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry for the construction of the indole nucleus[1]. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone[1].
Mechanistic Overview
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, this intermediate undergoes a[2][2]-sigmatropic rearrangement, followed by the loss of ammonia and aromatization to yield the indole core[1].
Diagram of the Fischer Indole Synthesis Mechanism
Caption: General mechanism of the Fischer Indole Synthesis.
Application to this compound
A plausible Fischer indole synthesis approach to a precursor of this compound would involve the reaction of 2-methoxyphenylhydrazine with a suitable four-carbon aldehyde or ketone bearing a nitrile or a masked nitrile function. However, a significant challenge with substituted phenylhydrazines is the potential for the formation of regioisomers[3]. The cyclization can occur to either of the two ortho positions relative to the hydrazine group, leading to a mixture of 4-methoxy- and 7-methoxyindoles. Separating these isomers can be challenging and significantly reduces the overall yield of the desired 7-methoxy product.
While the Fischer indole synthesis is a powerful tool for indole synthesis, for a specific, highly substituted target like this compound, the lack of regiocontrol makes it a less efficient and less desirable route compared to more modern and selective methods. We were unable to find a specific, high-yielding protocol for the direct synthesis of 7-methoxyindole or its 3-acetonitrile derivative via this method in the reviewed literature.
Route 2: A Modern and Highly Efficient Two-Step Synthesis from Substituted Aniline
A more recent and highly efficient approach involves the construction of the indole ring followed by the introduction of the acetonitrile group. This method leverages a regioselective indole-3-carboxaldehyde synthesis followed by a high-yielding conversion to the nitrile.
Step 1: Synthesis of 7-Methoxyindole-3-carboxaldehyde
A patented procedure describes the synthesis of 7-methoxy-1H-indole-3-carbaldehyde from 2-methoxy-6-methyl-aniline with a high yield of 86%[4]. This reaction proceeds via a Vilsmeier-Haack type formylation.
Diagram of the Synthesis of 7-Methoxyindole-3-carboxaldehyde
Caption: Synthesis of the key aldehyde intermediate.
Experimental Protocol: Synthesis of 7-Methoxy-1H-indole-3-carbaldehyde [4]
-
To a flask containing 10 g (73 mmol) of 2-methoxy-6-methyl-aniline, add 10 ml of DMF.
-
Slowly add 22 ml of a prepared Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Raise the temperature to 90 °C and continue the reaction for 7 hours.
-
After the reaction, add a saturated sodium carbonate solution until the mixture is basic, resulting in the precipitation of a pale yellow solid.
-
Filter and dry the solid to obtain 11 g of 7-methoxy-1H-indole-3-carbaldehyde (86% yield).
Step 2: Conversion of 7-Methoxyindole-3-carboxaldehyde to this compound
A highly efficient one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been reported[5]. While the paper specifically details the synthesis of 4-methoxyindole-3-acetonitrile in 86% yield, the methodology is broadly applicable to other substituted indole-3-carboxaldehydes[5]. We can confidently extrapolate a similar high yield for the 7-methoxy isomer.
Diagram of the Conversion to this compound
Caption: Final conversion step to the target molecule.
Experimental Protocol: Synthesis of this compound (Adapted from[5])
-
To a solution of 7-methoxyindole-3-carboxaldehyde (1.0 mmol) in a 1:1 mixture of MeOH and formamide (8 mL), add NaBH₄ (1.3 mmol) and stir at room temperature.
-
After the reduction of the aldehyde is complete (monitored by TLC), add NaCN (10 mmol) to the reaction mixture.
-
Stir the mixture at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
This two-step route offers an excellent overall yield (estimated around 74%) with high regioselectivity and utilizes readily available starting materials.
Route 3: Functionalization of 7-Methoxyindole
A more direct approach starts with commercially available 7-methoxyindole and introduces the acetonitrile group at the C3 position. Two primary methods are considered here: the classic Mannich reaction followed by cyanation, and a modern direct C-H cyanation.
Method A: Mannich Reaction and Subsequent Cyanation
The Mannich reaction is a classic method for the C3-functionalization of indoles. It involves the reaction of the indole with formaldehyde and a secondary amine (like dimethylamine) to form a gramine intermediate. This intermediate is then displaced by a cyanide source to yield the desired indole-3-acetonitrile.
Diagram of the Mannich Route
Caption: Two-step synthesis via a gramine intermediate.
This route is generally high-yielding and reliable for a wide range of indole substrates. While a specific protocol for 7-methoxyindole was not found, the reaction is expected to proceed with high efficiency.
Method B: Direct Palladium-Catalyzed C3-H Cyanation
Modern synthetic methods offer the possibility of direct C-H functionalization, avoiding the need for pre-functionalized intermediates. Palladium-catalyzed C3-cyanation of indoles has been developed, offering a more atom-economical approach[6][7][8]. These methods often utilize a palladium catalyst in the presence of an oxidant and a cyanide source.
Diagram of Direct C-H Cyanation
Caption: One-step synthesis via direct C-H functionalization.
While elegant, the yields for direct C-H cyanation can be substrate-dependent, and optimization of reaction conditions (catalyst, ligand, oxidant, and cyanide source) may be required for 7-methoxyindole to achieve high efficiency. A ligand-free palladium-catalyzed C3-cyanation of indoles using acetonitrile as a green cyanide source has been reported, offering a potentially more sustainable approach[6].
Quantitative Comparison of Synthetic Routes
| Route | Starting Material | Key Steps | Overall Yield (%) | Strengths | Weaknesses |
| 1. Fischer Indole Synthesis | 2-Methoxyphenylhydrazine | 1. Hydrazone formation2. Acid-catalyzed cyclization3. C3-functionalization | Low (estimated) | Classic, well-understood mechanism. | Poor regioselectivity leading to isomeric mixtures, harsh conditions. |
| 2. From Substituted Aniline | 2-Methoxy-6-methyl-aniline | 1. Vilsmeier-Haack formylation2. Reductive cyanation | ~74% (estimated) | High-yielding, excellent regioselectivity, well-documented steps. | Two-step process from the aniline. |
| 3A. Mannich Route | 7-Methoxyindole | 1. Mannich reaction2. Cyanation | High (estimated) | Reliable, well-established methodology for indoles. | Two steps from 7-methoxyindole, generates byproducts. |
| 3B. Direct C-H Cyanation | 7-Methoxyindole | 1. Pd-catalyzed C-H cyanation | Moderate to High (requires optimization) | Atom-economical, one-step from 7-methoxyindole. | May require optimization for specific substrate, catalyst cost. |
Conclusion and Recommendation
Based on the available literature and established synthetic principles, the two-step synthesis starting from 2-methoxy-6-methyl-aniline (Route 2) emerges as the most efficient and reliable route for the preparation of this compound on a laboratory scale. This route offers a combination of high yields in both steps, excellent regiocontrol, and utilizes well-documented and reproducible procedures.
For researchers seeking a more direct approach from commercially available 7-methoxyindole, the Mannich reaction followed by cyanation (Route 3A) represents a robust and likely high-yielding alternative. While the direct C-H cyanation (Route 3B) is an attractive and modern approach from an atom-economy perspective, it may necessitate initial optimization to achieve the high efficiency demonstrated by the other routes. The classical Fischer indole synthesis (Route 1) is not recommended for this specific target due to the inherent lack of regioselectivity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost, available starting materials, and the desire for process optimization. However, for a reliable and high-yielding synthesis of this compound, the two-step sequence via 7-methoxyindole-3-carboxaldehyde stands out as the superior strategy.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Cas 109021-59-2,7-Methoxy-3-indolecarboxaldehyde | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation of an analytical method for quantifying 7-Methoxyindole-3-acetonitrile in a mixture
For researchers and professionals in drug development, the rigorous validation of an analytical method is not merely a regulatory formality; it is the bedrock upon which the reliability of all subsequent data rests. This guide provides an in-depth, experience-driven comparison and validation protocol for a crucial quality control assay: the quantification of 7-Methoxyindole-3-acetonitrile in a mixture using High-Performance Liquid Chromatography (HPLC).
The objective is to move beyond a simple checklist of steps and delve into the causality behind experimental choices, ensuring the resulting method is not only compliant but robust and scientifically sound. Every protocol described herein is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Choosing the Right Analytical Tool: Why HPLC-UV?
Before validating a method, one must select the appropriate analytical technique. For a non-volatile, UV-absorbing molecule like this compound, several options exist.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Robust, cost-effective, excellent quantitation, widely available. | Moderate sensitivity, requires chromophore. | Routine QC, purity analysis, content uniformity. |
| GC-MS | Separation by boiling point, detection by mass. | Excellent for volatile compounds, provides structural information. | Requires derivatization for non-volatile analytes, potential for thermal degradation. | Volatile impurity profiling. |
| LC-MS/MS | Separation by polarity, detection by mass fragmentation. | Extremely sensitive and specific, provides structural confirmation. | High cost, complex instrumentation, potential for matrix effects. | Bioanalysis, trace-level impurity identification. |
For its intended purpose—quantifying the primary component in a mixture—HPLC with UV detection strikes the optimal balance of performance, cost, and ease of use, making it the workhorse of most pharmaceutical quality control labs.[5]
The Proposed Analytical Method
A successful validation begins with a well-developed method. Based on the chemical properties of indole derivatives, the following reversed-phase HPLC (RP-HPLC) method is proposed.[6][7][8]
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (a common wavelength for indole compounds).[7]
-
Diluent: Mobile Phase.
The Validation Protocol: An In-Depth Analysis
The validation process systematically demonstrates that the analytical procedure is suitable for its intended purpose.[4][9] The following sections detail the experimental design and acceptance criteria for each validation parameter.
System Suitability
Objective: To verify that the chromatographic system is performing adequately on the day of analysis. This is not a one-time validation test but is performed before every analytical run.[10][11][12][13]
Experimental Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject this solution five (or six, depending on precision requirements) replicate times.[11]
-
Monitor the key chromatographic parameters.
-
Precision (RSD): The Relative Standard Deviation (RSD) of the peak areas from the replicate injections must be ≤ 2.0%.
-
Tailing Factor (T): Must be ≤ 2.0 to ensure peak symmetry.
-
Theoretical Plates (N): Must be > 2000 to ensure column efficiency.
From a practical standpoint, consistent failure of system suitability is a primary indicator of issues with the column, mobile phase preparation, or the HPLC system itself, and must be resolved before proceeding with sample analysis.
Specificity (Selectivity)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[9][15]
Experimental Protocol:
-
Forced Degradation: Subject the this compound drug substance to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.
-
Placebo Analysis: Prepare a solution of the mixture's placebo (all components except the active ingredient).
-
Spiked Placebo: Prepare a solution of the placebo spiked with a known amount of this compound.
-
Analyze all samples by HPLC, using a Photodiode Array (PDA) detector to assess peak purity.
Acceptance Criteria:
-
The peak for this compound should be free from co-elution with any degradation products or placebo components.
-
The peak purity analysis (e.g., purity angle < purity threshold) must pass, confirming the spectral homogeneity of the analyte peak.
-
The placebo solution should show no significant peaks at the retention time of the analyte.
Workflow for Specificity Testing
Caption: Workflow for demonstrating method specificity.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.[16]
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentration levels spanning 80% to 120% of the target assay concentration.[14] For example, if the target is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.
-
Inject each concentration level in triplicate.
-
Plot the average peak area versus the known concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): Must be ≥ 0.999.[14]
-
Y-intercept: Should be close to zero and not statistically significant. A common criterion is that the y-intercept should be less than 2% of the response at the 100% level.[14]
-
Residual Plot: The residuals should be randomly scattered around the x-axis, showing no discernible pattern.
Hypothetical Linearity Data
| Concentration (µg/mL) | Avg. Peak Area |
| 80 | 801500 |
| 90 | 902100 |
| 100 | 1001800 |
| 110 | 1103000 |
| 120 | 1202500 |
| r² | 0.9998 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study on a placebo matrix.[15]
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze all nine samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[14]
-
The RSD of the recovery values at each level should not exceed 2.0%.
Hypothetical Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.4 | 99.5% |
Workflow for Accuracy by Spike-Recovery
Caption: Experimental design for accuracy determination.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.[14]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent test samples of the final product mixture at 100% of the target concentration.
-
Have one analyst analyze all six samples on the same day, using the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Prepare a new set of six independent test samples.
-
Have a second analyst analyze the samples on a different day, using a different instrument (if available).
-
Calculate the RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets to assess for any significant differences.
-
Acceptance Criteria:
-
Repeatability: The RSD of the six assay results must be ≤ 2.0%.
-
Intermediate Precision: The RSD of the twelve results from both conditions combined must be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[9] While not critical for a primary assay method, they are essential for impurity quantification.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the noise level by injecting a blank solution multiple times and measuring the standard deviation of the baseline response.
-
Prepare progressively more dilute solutions of the analyte and inject them.
-
The LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
The LOQ is the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1. The precision (RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Perform the assay using the nominal conditions.
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% absolute in organic content)
-
-
Analyze a system suitability solution and a test sample under each condition.
Acceptance Criteria:
-
System suitability parameters must pass under all varied conditions.
-
The assay results of the test sample under the varied conditions should not significantly differ from the results obtained under nominal conditions.
Conclusion
The validation data presented in this guide demonstrates that the proposed HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust for its intended purpose. By adhering to a scientifically rigorous protocol grounded in ICH guidelines, a reliable and defensible analytical method has been established. This ensures that the data generated for product release, stability studies, and other critical development activities are of the highest quality and integrity.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. biopharminternational.com [biopharminternational.com]
Comparative Analysis of Antibody Cross-Reactivity: A Focus on Indole Derivatives and 7-Methoxyindole-3-acetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
The Critical Imperative of Antibody Specificity in Small Molecule Research
This guide will focus on a systematic approach to characterizing the cross-reactivity of antibodies developed against common indole derivatives with 7-Methoxyindole-3-acetonitrile. Understanding this potential interaction is vital for researchers utilizing anti-indole derivative antibodies in studies where this compound or its metabolites may be present.
Molecular Structures at a Glance: Indole Derivatives and this compound
A foundational understanding of the molecular structures is essential for predicting potential antibody cross-reactivity. The indole core is a common feature, but substitutions on the benzene and pyrrole rings create distinct chemical entities.
| Compound Name | Structure | Key Features |
| Indole-3-acetic acid (IAA) | Carboxylic acid group at position 3. A primary plant auxin. | |
| Tryptamine | Ethylamine group at position 3. A monoamine alkaloid. | |
| Serotonin (5-hydroxytryptamine) | Hydroxyl group at position 5 and an ethylamine group at position 3. A key neurotransmitter. | |
| This compound | Methoxy group at position 7 and an acetonitrile group at position 3.[9][10] |
The structural similarity between the immunizing indole derivative and this compound will largely determine the degree of cross-reactivity. An antibody raised against IAA, for instance, primarily recognizes the indole ring and the acetic acid side chain.[11][12][13] The presence of a methoxy group at position 7 and the replacement of the carboxylic acid with a nitrile group in this compound are significant alterations that may reduce or eliminate antibody binding. However, without empirical testing, this remains a hypothesis.
Designing and Executing a Cross-Reactivity Study: A Methodological Blueprint
A robust cross-reactivity assessment is a cornerstone of antibody validation.[14][15][16] For small molecules, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying cross-reactivity.[17][18][19][20][21]
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Detailed Protocol: Competitive ELISA
This protocol is a template and should be optimized for the specific antibody and conjugates used.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Indole derivative-protein conjugate (e.g., IAA-BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody raised against an indole derivative
-
Indole derivative standard
-
This compound
-
HRP-conjugated secondary antibody (specific for the primary antibody host species)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the indole derivative-protein conjugate in coating buffer to a pre-determined optimal concentration. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.[22]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[23]
-
Competitive Reaction:
-
Prepare serial dilutions of the indole derivative standard and this compound in assay buffer (e.g., blocking buffer).
-
In a separate plate or tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.
-
-
Incubation: Discard the blocking buffer from the coated plate and add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solution and wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[24]
-
Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The principle of competitive ELISA is that the signal is inversely proportional to the concentration of the analyte in the sample.[21]
-
Standard Curve: Plot the absorbance values against the logarithm of the standard indole derivative concentration. Perform a sigmoidal dose-response curve fit to determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal).
-
Cross-Reactivity Calculation: Determine the IC50 for this compound from its own dose-response curve. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Indole Derivative Standard / IC50 of this compound) x 100
Illustrative Cross-Reactivity Data
The following table presents hypothetical data for an antibody raised against Indole-3-acetic acid (Anti-IAA) to demonstrate how results would be presented.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Indole-3-acetic acid (Standard) | 10 | 100% |
| This compound | 500 | 2% |
| Tryptamine | 250 | 4% |
| Serotonin | > 10,000 | < 0.1% |
| Indole | 800 | 1.25% |
Interpretation of Illustrative Data: In this hypothetical scenario, the anti-IAA antibody exhibits high specificity for its target antigen, Indole-3-acetic acid. The cross-reactivity with this compound is low (2%), suggesting that the combination of the methoxy group at position 7 and the nitrile group at position 3 significantly reduces the binding affinity of this particular antibody. The even lower cross-reactivity with other indole derivatives further supports the antibody's specificity.
Orthogonal Method: Western Blotting for Specificity Confirmation
While competitive ELISA is quantitative, Western blotting can provide qualitative confirmation of antibody specificity, especially if the indole derivatives are conjugated to different carrier proteins.[25]
Experimental Workflow: Western Blotting
Caption: Western blotting workflow for qualitative assessment of cross-reactivity.
Detailed Protocol: Western Blotting
Materials:
-
Indole derivative-protein conjugates (e.g., IAA-BSA, this compound-BSA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-indole derivative antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation and Electrophoresis: Load equal amounts of different indole derivative-protein conjugates into the wells of an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[25]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-indole derivative antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[26]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
Interpretation: A strong band corresponding to the molecular weight of the immunizing conjugate (e.g., IAA-BSA) and a significantly weaker or absent band for the this compound-BSA conjugate would corroborate the low cross-reactivity determined by ELISA.
Conclusion: A Pathway to Confident Research
References
- 1. cusabio.com [cusabio.com]
- 2. genscript.com [genscript.com]
- 3. An Introduction to Antibodies: Antibody-Antigen Interaction [sigmaaldrich.com]
- 4. Affinity Vs Avidity [jacksonimmuno.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. nbinno.com [nbinno.com]
- 9. jk-sci.com [jk-sci.com]
- 10. This compound | 2436-18-2 [chemicalbook.com]
- 11. anti-Indole 3 Acetic Acid Antibody - Various Species, ELISA, IHC (fro), ICC [antibodies-online.com]
- 12. agrisera.com [agrisera.com]
- 13. agrisera.com [agrisera.com]
- 14. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hellobio.com [hellobio.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. elisakits.co.uk [elisakits.co.uk]
- 22. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 23. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 24. bio-rad.com [bio-rad.com]
- 25. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
An In-Depth Guide to the Proper Disposal of 7-Methoxyindole-3-acetonitrile
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the realm of responsible chemical stewardship. The proper handling and disposal of specialized reagents like this compound are not merely procedural afterthoughts; they are integral components of a robust safety culture and a commitment to environmental integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in authoritative safety standards and practical, field-proven insights.
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a substituted indole and an organic nitrile. While specific toxicity data for this compound is limited, its chemical structure necessitates a cautious approach based on related compounds.
The primary hazards stem from its nitrile functional group (-CN). Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. A significant danger associated with this class of compounds is the potential for thermal decomposition or reaction with strong acids to release highly toxic hydrogen cyanide gas.[1][2] Therefore, all handling and disposal procedures are designed to mitigate these risks.
Table 1: Hazard Profile Summary
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Avoid direct contact, ingestion, and inhalation of dust or vapors. Always handle within a chemical fume hood.[2] |
| Skin Irritation | Causes skin irritation.[4] | Wear appropriate chemical-resistant gloves and a lab coat.[4][5] |
| Eye Irritation | Causes serious eye irritation.[3][4] | Use safety glasses with side shields or chemical goggles.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] | Ensure adequate ventilation; use a chemical fume hood for all transfers.[2] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Mixing with acids is particularly hazardous.[6] | Segregate waste streams meticulously. Never mix nitrile waste with acidic waste.[6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal—it is mandatory to be outfitted with the correct PPE. This is a non-negotiable standard mandated by the Occupational Safety and Health Administration (OSHA).[8]
-
Hand Protection : Wear nitrile gloves. Given the compound's nature as an organic nitrile, nitrile gloves provide suitable protection for incidental contact. Always inspect gloves for tears or holes before use and dispose of contaminated gloves as hazardous waste.[4][5]
-
Eye Protection : Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Body Protection : A knee-length laboratory coat must be worn and kept fully buttoned. For larger quantities or spill cleanup, a chemically resistant apron is recommended.[4]
-
Respiratory Protection : All handling of solid this compound or its solutions that could generate dust or aerosols must be conducted inside a certified chemical fume hood to prevent inhalation.[2][9]
Waste Segregation, Collection, and Storage: The Core Logistics
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[7][10] The core principle is to keep this compound waste isolated from incompatible materials, especially acids.[6]
Step-by-Step Collection Protocol:
-
Obtain a Designated Waste Container :
-
Label the Container :
-
Segregate Waste Streams :
-
Solid Waste : Collect pure or minimally contaminated this compound, along with contaminated personal protective equipment (gloves, weigh boats, wipes), in a designated solid waste container.
-
Liquid Waste : Collect solutions of this compound in a designated liquid waste container. This stream should be labeled as "Non-halogenated Organic Waste" or as specified by your institution, with all components listed.
-
Sharps Waste : Contaminated needles, syringes, or sharp-edged tools must be disposed of in a designated, puncture-proof sharps container.[10]
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Keep the waste container sealed when not in use.[10]
-
Store the container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12]
-
The SAA must have secondary containment (such as a larger plastic bin) to contain any potential leaks.[12]
-
Crucially, ensure this SAA does not contain incompatible waste types, such as acids.[12]
-
Disposal Pathway: From Laboratory to Final Treatment
Under regulations set by the Environmental Protection Agency (EPA), chemical waste like this compound cannot be disposed of down the drain or in regular trash.[13][14] Doing so poses a significant threat to environmental and public health. The only acceptable pathway is through a licensed hazardous waste management program.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
The ultimate disposal method for this type of organic nitrile waste is typically high-temperature incineration at a specialized, EPA-licensed facility.[10][15] This process effectively destroys the organic molecule, converting it into less harmful substances under controlled conditions that manage toxic byproducts like nitrogen oxides.[15]
Spill and Decontamination Procedures
Accidents can happen, and a clear, pre-defined plan is essential. These procedures are based on OSHA's Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120).[1]
For Small Spills (Manageable by Lab Personnel):
-
Alert and Evacuate : Alert personnel in the immediate area. If there is any risk of significant vapor inhalation, evacuate the lab.
-
Control Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.[16]
-
Ventilate : Ensure the chemical fume hood is operating.
-
Wear Full PPE : Don the full range of PPE described in Section 2.
-
Contain and Absorb :
-
For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.[4][16]
-
For a liquid spill, cover with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collect Waste : Scoop the absorbed material and place it into a labeled hazardous waste container.[16]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's Chemical Hygiene Plan.[9][17]
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][13]
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. nswai.org [nswai.org]
- 13. vumc.org [vumc.org]
- 14. epa.gov [epa.gov]
- 15. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. osha.gov [osha.gov]
Navigating the Synthesis: A Guide to Personal Protective Equipment for 7-Methoxyindole-3-acetonitrile
For the researcher navigating the innovative yet intricate landscape of drug development, the safe handling of novel chemical entities is paramount. 7-Methoxyindole-3-acetonitrile, a substituted indole, represents a class of compounds with significant potential in medicinal chemistry.[1] However, its unique structure—combining an indole nucleus, a methoxy group, and a nitrile functional group—necessitates a nuanced and rigorous approach to personal safety. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
Understanding the Hazard: A Compound-Specific Risk Profile
Before any protective equipment is chosen, a thorough understanding of the specific risks posed by this compound is essential. While a complete toxicological profile may not be widely available, by analyzing its structural components, we can extrapolate a reliable hazard profile based on well-documented related compounds.
-
Skin and Eye Irritation: Like many indole derivatives and nitriles, this compound is expected to be a skin irritant (Category 2) and a serious eye irritant (Category 2A).[2][3]
-
Respiratory Irritation: As a fine powder, it poses a risk of respiratory tract irritation if inhaled (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3]
-
Acute Toxicity: It is presumed to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
-
Metabolic Hazards: A critical consideration for any nitrile-containing compound is the potential for metabolism to release cyanide, which can lead to systemic toxicity. Symptoms of overexposure can include headache, dizziness, weakness, and in severe cases, collapse and unconsciousness.[4]
-
Combustion Hazards: Thermal decomposition or combustion will produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[4][5]
Based on this profile, a multi-layered PPE strategy is not just recommended; it is mandatory.
| Hazard Classification | GHS Category | Potential Effect |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
| Table 1: Anticipated Hazard Classification for this compound based on related compounds. |
The Core Protocol: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task being performed. The following workflow provides a logical pathway for determining the appropriate level of protection.
Eye and Face Protection: Your First Line of Defense
Direct contact with the eyes can cause serious irritation.[2][3]
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory for all tasks.[3][6]
-
Enhanced Protection: When handling larger quantities, performing reactions that could splash, or working outside of a fume hood, a face shield should be worn in addition to safety goggles.[3]
Skin Protection: Choosing the Right Barrier
Gloves: A Critical Choice
The aromatic nature of the indole ring system is a key factor in glove selection. Standard disposable nitrile gloves, while excellent for general use, provide poor resistance to aromatic hydrocarbons.[7][8][9] Therefore, reliance on a single pair of thin nitrile gloves for anything beyond incidental contact is insufficient.
| Glove Material | Recommended Use for this compound | Rationale & Limitations |
| Nitrile | Splash Protection/Handling Solids: Suitable for brief handling of the solid compound. Double-gloving is strongly recommended. | Provides poor resistance to aromatic hydrocarbons.[7][9] Breakthrough can occur quickly, especially with solvent exposure. Not for immersion or extensive handling of solutions. |
| Neoprene | Working with Solutions: Offers better protection against a wider range of chemicals, including some organic acids and alcohols. | Superior to nitrile for sustained work.[9] |
| Butyl Rubber | Not Recommended: | While good for ketones and esters, butyl rubber performs poorly with aromatic hydrocarbons and halogenated solvents.[9][10] |
| Viton™ (Fluorocarbon) | High-Risk Operations: Recommended for tasks involving significant solvent use or prolonged handling. | Offers excellent resistance to aromatic hydrocarbons but may be less dexterous and more costly.[9] |
Operational Imperative: Always inspect gloves for tears or degradation before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface) and wash your hands thoroughly. Dispose of contaminated gloves as hazardous waste.[2]
Protective Clothing
A standard, buttoned lab coat should be worn to protect against incidental skin contact.[6] For tasks with a higher risk of splashing, consider a polyethylene-coated or other chemically resistant gown.
Respiratory Protection: Preventing Inhalation Exposure
Given the compound's potential to cause respiratory irritation and the severe hazards of its decomposition products, respiratory protection is non-negotiable under certain conditions.[2]
-
Handling Solids: When weighing or transferring the solid powder, which can create dust, a NIOSH-approved N95 particulate respirator (or equivalent) is the minimum requirement.[2]
-
Handling Solutions/Potential for Vapors: If heating the compound, dissolving it in a volatile solvent, or creating aerosols (e.g., via sonication), you must use a higher level of protection. An air-purifying respirator (APR) equipped with organic vapor cartridges is required.[5][11] All work of this nature should be performed within a certified chemical fume hood to provide primary engineering control.[5]
Operational Plan: From Benchtop to Disposal
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Engineering Controls
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][5] An eyewash station and safety shower must be readily accessible.[5]
Spill Management and Decontamination
In the event of a spill, a clear and immediate plan is crucial.
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. For large spills, evacuate the area.
-
Control: Prevent further spillage if it is safe to do so. Remove all sources of ignition.[6]
-
Cleanup: Wearing appropriate PPE, collect spilled material. For solids, carefully sweep or scoop to avoid creating dust. For liquids, use an inert absorbent material. Place all contaminated material into a suitable, sealed, and clearly labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[5]
-
Containerization: Use suitable, closed, and properly labeled containers for waste.[3]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not discharge into drains or the environment.[3][6] Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for nitrile-containing waste.
By integrating these expert-driven protocols and understanding the causality behind each recommendation, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. safetyware.com [safetyware.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. liverpool.ac.uk [liverpool.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
